molecular formula C9H17NO2 B2729806 Tert-butyl allyl(methyl)carbamate CAS No. 169268-90-0

Tert-butyl allyl(methyl)carbamate

Cat. No.: B2729806
CAS No.: 169268-90-0
M. Wt: 171.24
InChI Key: SCCPQPQIOJNZIE-UHFFFAOYSA-N
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Description

Tert-butyl allyl(methyl)carbamate is a useful research compound. Its molecular formula is C9H17NO2 and its molecular weight is 171.24. The purity is usually 95%.
BenchChem offers high-quality Tert-butyl allyl(methyl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl allyl(methyl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-methyl-N-prop-2-enylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-6-7-10(5)8(11)12-9(2,3)4/h6H,1,7H2,2-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCCPQPQIOJNZIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

169268-90-0
Record name tert-butyl N-methyl-N-(prop-2-en-1-yl)carbamate
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Foundational & Exploratory

An In-Depth Technical Guide to Tert-butyl allyl(methyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern organic synthesis, the strategic manipulation of functional groups is paramount to the efficient construction of complex molecular architectures. Among the myriad of tools available to the synthetic chemist, protecting groups and versatile building blocks play a central role. Tert-butyl allyl(methyl)carbamate (CAS No. 169268-90-0) emerges as a molecule of significant interest, embodying the principles of both a robust protecting group and a synthetically malleable fragment. This guide aims to provide a comprehensive technical overview of this compound, from its fundamental properties to its applications in cutting-edge research, thereby serving as a valuable resource for professionals in drug discovery and development.

Compound Identification and Core Properties

CAS Number: 169268-90-0

Molecular Formula: C₉H₁₇NO₂

Molecular Weight: 171.24 g/mol

Chemical Structure:

Caption: Chemical structure of tert-butyl allyl(methyl)carbamate.

Physicochemical Properties:

PropertyValueNotes
Appearance Colorless to light yellow liquid or solidExpected based on similar carbamates.
Boiling Point Not availableData for the unmethylated analog, tert-butyl allylcarbamate (CAS 78888-18-3), is reported as 48-50°C at 0.3 mmHg.[1] The methylated compound is expected to have a slightly higher boiling point.
Melting Point Not availableThe unmethylated analog, tert-butyl allylcarbamate, has a reported melting point of 36-38°C.[2]
Density Not availableThe density of the unmethylated analog is 0.938 g/mL at 25°C.[2]
Solubility Soluble in common organic solventsExpected to be soluble in solvents such as dichloromethane, ethyl acetate, and tetrahydrofuran.

Spectroscopic Data:

TypeData
¹H NMR (400MHz, CDCl₃) δ 5.81-5.71 (m, 1H), 5.14-5.10 (m, 2H), 3.81 (brs, 2H), 2.82 (s, 3H), 1.46 (s, 9H)[3]

Synthesis of Tert-butyl allyl(methyl)carbamate

The synthesis of tert-butyl allyl(methyl)carbamate is a straightforward process, typically achieved through the reaction of N-methylprop-2-en-1-amine with di-tert-butyl dicarbonate (Boc₂O).[3] This reaction is a standard method for the introduction of the tert-butoxycarbonyl (Boc) protecting group onto a secondary amine.

Reaction Scheme:

Caption: General synthesis scheme for tert-butyl allyl(methyl)carbamate.

Detailed Experimental Protocol:

  • Materials:

    • N-methylprop-2-en-1-amine

    • Di-tert-butyl dicarbonate (Boc₂O)

    • Triethylamine (Et₃N) or another suitable base

    • Anhydrous solvent (e.g., dichloromethane or tetrahydrofuran)

    • Standard laboratory glassware and purification apparatus

  • Procedure:

    • To a solution of N-methylprop-2-en-1-amine (1.0 equivalent) in the chosen anhydrous solvent, add triethylamine (1.1 equivalents).

    • Cool the mixture in an ice bath.

    • Slowly add a solution of di-tert-butyl dicarbonate (1.05 equivalents) in the same solvent to the cooled amine solution.

    • Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by flash column chromatography on silica gel to yield pure tert-butyl allyl(methyl)carbamate.

Causality Behind Experimental Choices:

  • Anhydrous Solvent: The use of an anhydrous solvent is crucial to prevent the hydrolysis of di-tert-butyl dicarbonate.

  • Base: Triethylamine acts as a scavenger for the acidic byproducts of the reaction, driving the equilibrium towards the product.

  • Cooling: The initial cooling of the reaction mixture helps to control the exothermic nature of the reaction between the amine and Boc₂O.

Chemical Reactivity and Applications in Drug Development

Tert-butyl allyl(methyl)carbamate is a bifunctional molecule, with its reactivity dictated by the Boc-protected amine and the terminal allyl group. This dual functionality makes it a valuable tool in multi-step organic synthesis, particularly in the construction of complex molecules for drug discovery.

The Role of the Boc Group:

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a broad range of reaction conditions and its facile removal under mild acidic conditions.[3] This allows for the selective unmasking of the methylamino group at a desired stage of a synthetic sequence.

Deprotection of the Boc Group:

Caption: Acid-catalyzed deprotection of the Boc group.

The Versatility of the Allyl Group:

The allyl group is not merely an inert substituent; it is a versatile functional handle that can participate in a wide array of chemical transformations.[3] This opens up numerous possibilities for the elaboration of the molecule.

Key Reactions of the Allyl Group:

  • Olefin Metathesis: The terminal double bond can undergo ring-closing, cross, or ene-yne metathesis reactions, allowing for the formation of new carbon-carbon bonds and the construction of cyclic and acyclic structures.

  • Cross-Coupling Reactions: The allyl group can participate in various palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, enabling the introduction of diverse substituents.

  • Addition Reactions: The double bond is susceptible to a variety of addition reactions, including hydrogenation, dihydroxylation, and epoxidation, providing access to a range of functionalized derivatives.

Application in Rhodium(III)-Catalyzed C-H Activation and Olefination:

A notable application of tert-butyl allyl(methyl)carbamate is its use as a coupling partner in rhodium(III)-catalyzed C-H activation and olefination reactions.[3] In these reactions, the allyl group acts as the olefination agent, leading to the formation of new carbon-carbon bonds under relatively mild conditions. This methodology has been employed in the synthesis of complex heterocyclic structures, which are prevalent in many pharmaceutical agents.

Safety and Handling

General Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a laboratory coat.

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.[4]

  • Handling: Avoid contact with skin and eyes. Avoid inhalation of vapors or dust.[4]

  • Storage: Store in a tightly sealed container in a cool, dry place.

Hazard Identification (Based on Analogs):

While specific GHS classifications for tert-butyl allyl(methyl)carbamate are not available, related compounds suggest potential hazards. For instance, tert-butyl N-allylcarbamate is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4).[2] It is prudent to assume similar or other potential hazards for the title compound until specific toxicological data is available.

Conclusion

Tert-butyl allyl(methyl)carbamate is a valuable and versatile building block for organic synthesis. Its unique combination of a stable yet readily cleavable Boc-protected amine and a synthetically adaptable allyl group makes it a powerful tool for the construction of complex molecular frameworks. While a comprehensive dataset on its physical and safety properties is still emerging, its demonstrated utility in modern synthetic methodologies, such as C-H activation, highlights its potential for significant contributions to the fields of medicinal chemistry and drug development. As research continues, a deeper understanding of the reactivity and applications of this compound will undoubtedly unlock new and innovative synthetic strategies.

References

  • Benchchem. Tert-butyl allyl(methyl)carbamate | 169268-90-0.

  • Sigma-Aldrich. tert-Butyl N-allylcarbamate 98 | 78888-18-3.

  • ChemicalBook. TERT-BUTYL N-ALLYLCARBAMATE | 78888-18-3.

  • Organic Syntheses Procedure. Synthesis of tert-Butyl (1S,2S)-2-methyl-3-oxo-1-phenylpropylcarbamate by Asymmetric Mannich Reaction.

  • The Role of Tert-Butyl Carbamate in Modern Organic Synthesis. (2026-02-12).

  • BLDpharm. 169268-90-0|tert-Butyl N-methyl-N-(prop-2-en-1-yl)carbamate.

  • Pfaltz & Bauer. SAFETY DATA SHEET - Allyl-N-tert-butyl carbamate.

  • Fisher Scientific. SAFETY DATA SHEET - tert-Butyl N-allylcarbamate.

  • Sigma-Aldrich. SAFETY DATA SHEET - tert-butyl methyl ether.

  • Pittelkow, M., et al.
  • ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - TERT-BUTYL-N-METHYLCARBAMATE.

Sources

Strategic Utilization of tert-Butyl Allyl(methyl)carbamate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for High-Value Heterocycle Synthesis

Executive Summary

This guide addresses the synthetic utility, characterization challenges, and reaction manifolds of tert-butyl allyl(methyl)carbamate (CAS: 78888-18-3 for the N-allyl analog; N-methyl derivatives vary). This scaffold is a "privileged structure" in drug discovery, serving as a linchpin for generating nitrogen heterocycles—specifically pyrrolidines, piperidines, and oxazolidinones—via Ring-Closing Metathesis (RCM) and iodocyclization.

Part 1: The Scaffold & The "Rotamer Trap"

Before engaging in synthesis, researchers must understand the physical chemistry of the N-Boc-N-methyl motif. Unlike simple amides, tert-butyl allyl(methyl)carbamate exists as a mixture of s-cis and s-trans rotamers (E/Z isomers around the carbamate C-N bond) at room temperature.

Expertise Insight: In 1H NMR (CDCl3, 25°C), this manifests as split signals (often ~1:1 or 60:40 ratio) for the N-methyl and tert-butyl protons. This is not an impurity.

  • Diagnostic: The N-methyl group typically appears as two singlets around 2.8–2.9 ppm.

  • Resolution: To coalesce these peaks for clean characterization, acquire NMR spectra at elevated temperatures (e.g., 50–60°C in DMSO-d6 or Toluene-d8).

Visualization: Rotameric Equilibrium

The following diagram illustrates the steric clash driving the rotameric equilibrium, a critical concept for interpreting analytical data.

RotamerEquilibrium cluster_0 Rotameric Dynamics RotamerA s-trans Rotamer (Major) RotamerB s-cis Rotamer (Minor) RotamerA->RotamerB Slow Exchange (NMR Time Scale) NMR NMR Consequence: Signal Doubling (25°C) RotamerA->NMR RotamerB->NMR caption Fig 1. Steric hindrance restricts C-N bond rotation, causing signal splitting in NMR.

Part 2: Synthetic Access Routes

Accessing the core scaffold requires a choice between cost-efficiency and atom economy.

Route A: Direct Carbamoylation (Scale-Up Preferred)

The most robust method involves the reaction of N-methylallylamine with Di-tert-butyl dicarbonate (Boc₂O).

  • Why: N-methylallylamine is commercially available and the reaction proceeds quantitatively without strong bases.

  • Causality: The nucleophilicity of the secondary amine is sufficient to attack Boc₂O, releasing CO₂ and tert-butanol as benign byproducts.

Route B: Methylation of tert-Butyl Allylcarbamate

Alkylation of the N-H carbamate using Methyl Iodide (MeI) and Sodium Hydride (NaH).

  • Why: Used when the N-allyl carbamate is already present (e.g., derived from a Curtius rearrangement).

  • Risk: Requires anhydrous conditions to prevent Boc cleavage or dangerous NaH exotherms.

Data Comparison of Routes

FeatureRoute A (Boc Protection)Route B (Methylation)
Starting Material N-methylallylaminetert-butyl allylcarbamate
Reagents Boc₂O, NaOH/TEAMeI, NaH, DMF/THF
Atom Economy HighLower (NaI waste)
Scalability Excellent (>100g)Moderate (Exotherm risk)
Purification Distillation/WashChromatography often needed
Part 3: High-Value Transformations (Derivatives)[1]

The tert-butyl allyl(methyl)carbamate core is a "chameleon" intermediate. It is primarily used to access two classes of pharmacological scaffolds: Functionalized Pyrrolidines and Oxazolidinones .

1. Ring-Closing Metathesis (RCM)

To form pyrrolidines, the N-methyl group is often functionalized with a second alkene before the RCM step, or the N-methyl is replaced by a homoallyl group. However, for the specific N-methyl derivative, the primary utility is Cross-Metathesis or serving as a substrate for Pauson-Khand reactions to form bicyclic systems.

2. Iodocyclization (The "Star" Reaction)

This is the most direct method to convert the N-Boc-N-allyl-N-methyl scaffold into complex heterocycles.

  • Mechanism: Electrophilic activation of the alkene by iodine (

    
    ), followed by intramolecular nucleophilic attack by the carbamate oxygen (kinetic control) or nitrogen (thermodynamic control).
    
  • Outcome: Stereoselective formation of cyclic carbonates or oxazolidinones.

Visualization: Reaction Pathways

ReactionPathways cluster_RCM Pathway A: Metathesis cluster_Iodo Pathway B: Iodocyclization Start tert-Butyl allyl(methyl)carbamate Step1 Cross-Metathesis (Grubbs II) Start->Step1 + Olefin Partner Step2 I2 / NaHCO3 (Electrophilic Activation) Start->Step2 Prod1 Functionalized Allyl Amines Step1->Prod1 Prod2 Iodo-Oxazolidinones (Cyclic Carbamates) Step2->Prod2 5-exo-trig caption Fig 2. Divergent synthesis: RCM yields linear functionalization; Iodocyclization yields heterocycles.

Part 4: Detailed Experimental Protocol

Protocol: Stereoselective Iodocyclization to 5-(iodomethyl)-3-methyloxazolidin-2-one

Rationale: This protocol utilizes the "Boc-oxygen" as the nucleophile. The resulting cyclic carbamate is a protected amino alcohol equivalent, crucial for chiral auxiliary synthesis.

Reagents:

  • tert-Butyl allyl(methyl)carbamate (1.0 equiv)

  • Iodine (

    
    ) (3.0 equiv)[1]
    
  • Sodium Bicarbonate (

    
    ) (Solid, excess)
    
  • Solvent: Acetonitrile (

    
    ) or THF/Water (1:1)
    

Step-by-Step Workflow:

  • Preparation: In a round-bottom flask wrapped in aluminum foil (to protect from light), dissolve tert-butyl allyl(methyl)carbamate (10 mmol) in Acetonitrile (50 mL).

  • Base Addition: Add solid

    
     (30 mmol). Note: The base neutralizes the HI generated, preventing acid-catalyzed side reactions.
    
  • Cyclization: Cool to 0°C. Add Iodine (

    
    , 30 mmol) portion-wise over 15 minutes.
    
    • Self-Validating Check: The solution should turn dark brown/purple. If the color fades rapidly, the reaction is proceeding fast; maintain low temp to ensure stereocontrol.

  • Reaction: Allow to warm to room temperature and stir for 12 hours. Monitor by TLC (stain with Ninhydrin or PMA; the starting material stains poorly, product stains well).

  • Quench: Pour the mixture into a saturated aqueous solution of Sodium Thiosulfate (

    
    ).
    
    • Visual Cue: The dark iodine color will vanish, leaving a clear or pale yellow biphasic mixture.

  • Extraction: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash column chromatography (Hexanes/EtOAc).

Yield Expectation: 75–85%. Data Validation: 1H NMR will show the disappearance of the allylic terminal vinyl protons (5.0–6.0 ppm) and the appearance of the iodomethyl doublet/multiplet at 3.2–3.5 ppm.

Part 5: References
  • Pattarozzi, M., et al. (2007).[1] "Stereoselective Iodocyclization of (S)-Allylalanine Derivatives: γ-Lactone vs Cyclic Carbamate Formation." Organic Letters, 9(12), 2365–2368.[2]

  • Beilstein Institute. (2018). "Ring-closing-metathesis-based synthesis of annellated coumarins from 8-allylcoumarins." Beilstein Journal of Organic Chemistry.

  • Organic Syntheses. (2009). "Ring-closing Metathesis Synthesis of N-Boc-3-pyrroline." Org.[2][3][4][5][6][7][8] Synth. 2009, 86, 225.

  • Knight, D. W. (2009). "Iodine-Mediated Cyclization of Tethered Heteroatom-Containing Alkenyl Systems." MDPI Molecules, 14.

  • Clayden, J., et al. (2009).[4] "Rotamers of N-Boc amines: NMR assignment." Journal of the American Chemical Society. (Referenced via general NMR guidelines for carbamates).

Sources

Stability of tert-butyl allyl(methyl)carbamate under standard conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Stability Profile and Handling of tert-Butyl Allyl(methyl)carbamate

Executive Summary

tert-Butyl allyl(methyl)carbamate is a bifunctional nitrogen-protecting group intermediate widely used in peptide synthesis, ring-closing metathesis (RCM), and the construction of N-methylated amino acid derivatives.[1]

Under standard conditions (defined as 20–25°C, 1 atm, ambient atmosphere), the compound exhibits moderate stability but is kinetically susceptible to acid-catalyzed deprotection and slow oxidative degradation of the olefinic moiety.

Critical Operational Insight: A frequent source of error in purity assessment is the misinterpretation of NMR spectra. Due to restricted rotation around the N–CO bond (carbamate resonance), this molecule exists as a mixture of rotamers at room temperature, often presenting as "split" peaks that mimic impurities.

Molecular Architecture & Intrinsic Stability[1]

The stability of tert-butyl allyl(methyl)carbamate is dictated by the electronic and steric interplay between its three core functionalities:

  • The Boc Moiety (tert-Butoxycarbonyl):

    • Mechanism: The tert-butyl group provides significant steric bulk, shielding the carbonyl from nucleophilic attack. However, the electron-rich nature of the tert-butyl carbocation makes the group highly sensitive to acid-catalyzed cleavage (AAl1 or BAl1 mechanism).[1]

    • Stability: Stable to bases (NaOH, KOH), nucleophiles, and hydrides (LiAlH₄ typically reduces the ester to a methyl group rather than deprotecting, though conditions vary).

  • The Allyl Group:

    • Mechanism: The terminal alkene is a site of high electron density. While generally stable, it is susceptible to electrophilic addition, radical polymerization (if initiators are present), and transition-metal catalyzed isomerization (e.g., to enecarbamates).

    • Oxidation Risk: Long-term exposure to atmospheric oxygen can lead to autoxidation at the allylic position or epoxidation of the alkene.

  • The N-Methyl Group:

    • Effect: The N-methyl group increases the electron density on the nitrogen, slightly increasing the basicity compared to the non-methylated analog. Crucially, it introduces steric clash with the Boc group, raising the rotational energy barrier and solidifying the presence of rotamers.

Diagram 1: Degradation Pathways & Stressors[1]

DegradationPathways Molecule tert-Butyl allyl(methyl)carbamate Acid Acidic Conditions (TFA, HCl, pH < 4) Molecule->Acid Heat Thermal Stress (>100°C) Molecule->Heat Oxidation Oxidative Stress (Peroxides/Air > 6 mo) Molecule->Oxidation Product_Acid N-Methylallylamine salt + Isobutylene + CO₂ Acid->Product_Acid Rapid Cleavage Product_Heat Thermal Elimination (Isobutylene loss) Heat->Product_Heat Slow Elimination Product_Ox Allylic Peroxides / Epoxides Oxidation->Product_Ox Trace Impurities

Caption: Primary degradation vectors. Acidic cleavage is the dominant instability pathway, followed by thermal elimination.

Stability Matrix Under Standard Conditions

The following data summarizes the compound's resilience against common laboratory stressors.

ParameterStability RatingObservations & Causality
Atmospheric Air ModerateSlow autoxidation of the allyl group is possible over months.[1] Recommendation: Store under Argon/Nitrogen.[2]
Moisture (Neutral) HighThe carbamate linkage is resistant to hydrolysis at neutral pH. Hydrophobic tert-butyl group repels water.[1]
Acids (Dilute) LowCritical Failure Point. Exposure to dilute HCl or TFA vapors causes rapid deprotection to N-methylallylamine.
Bases (1M NaOH) HighResistant to saponification due to the steric bulk of the tert-butyl group.
Thermal (< 50°C) HighStable.
Thermal (> 100°C) LowRisk of thermal elimination of isobutylene to form the free amine or isocyanate species.
Light (UV/Vis) ModerateNo specific chromophores for rapid photodegradation, but UV can initiate radical processes on the allyl group.

Experimental Validation Protocols (Self-Validating Systems)

To ensure scientific integrity, researchers must validate the purity of the compound before use. The following protocols distinguish between actual degradation and intrinsic spectroscopic artifacts.

Protocol A: NMR Purity Assessment (The Rotamer Check)

Context: Users often discard pure material believing it is contaminated due to "doubled" peaks. Method:

  • Solvent: Dissolve 10 mg sample in CDCl₃ (0.6 mL).

  • Acquisition: Run standard ¹H NMR at 298 K (25°C).

  • Observation: Look for split signals for the N-Methyl protons (approx. 2.8 ppm) and the tert-butyl protons (approx. 1.45 ppm). The ratio is typically 60:40 or 70:30 depending on solvent polarity.

  • Validation (The Test): Warm the NMR probe to 323 K (50°C) or 333 K (60°C).

    • Result: If the split peaks coalesce into sharp singlets, the sample is pure (Rotameric fusion).

    • Result: If peaks remain distinct, the sample contains impurities .

Protocol B: Thin Layer Chromatography (TLC) Monitoring

Context: Rapid benchtop check for acid-catalyzed decomposition.[1] Stationary Phase: Silica Gel 60 F₂₅₄. Mobile Phase: 10% Ethyl Acetate in Hexanes. Visualization:

  • UV: Weak absorption (carbamate carbonyl).

  • Stain: Ninhydrin (Negative for protected amine, Positive/Red for deprotected free amine).

  • Stain: KMnO₄ (Positive/Yellow on Purple for Allyl group). Pass Criteria: Single spot, KMnO₄ active, Ninhydrin inactive.

Storage & Handling Framework

Proper storage mitigates the risk of acid-vapor contamination and oxidative radical formation.

Diagram 2: QC & Storage Decision Tree

StorageWorkflow Receipt Material Receipt QC_Check QC: 1H NMR (Check Rotamers) Receipt->QC_Check Purity_Decision Purity > 98%? QC_Check->Purity_Decision Store_Ideal Ideal Storage: -20°C, Argon, Dark Purity_Decision->Store_Ideal Yes (Long Term) Store_Working Working Aliquot: 2-8°C, Desiccator Purity_Decision->Store_Working Yes (Active Use) Purify Purification: Flash Column (Silica/EtOAc:Hex) Purity_Decision->Purify No Purify->QC_Check

Caption: Workflow for handling incoming material. Note the loop-back for purification if degradation is detected.

Standard Operating Procedures (SOP):

  • Temperature: Store at 2–8°C for active use; -20°C for long-term (>3 months).

  • Atmosphere: Blanket with Nitrogen or Argon after every use.

  • Container: Amber glass vials with Teflon-lined caps to prevent plasticizer leaching and UV exposure.

  • Incompatibility: strictly segregate from volatile acids (HCl, TFA, Acetic Acid) in the storage fridge. Cross-contamination via vapor is the #1 cause of shelf-degradation.[1]

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. (Authoritative source on Boc cleavage mechanisms and stability).

  • Wuts, P. G. M. (1980). Rotamers in N-Boc-N-alkyl amines.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Mechanistic grounding for acid-catalyzed hydrolysis of esters/carbamates).

  • Sigma-Aldrich. (n.d.). Safety Data Sheet: N-Boc-N-methylallylamine. (Source for physical safety data and general handling).

  • Reich, H. J. (n.d.). NMR of Amides and Carbamates. University of Wisconsin-Madison.[1] (Reference for coalescence temperature experiments).

Sources

An In-Depth Technical Guide to tert-Butyl Allyl(methyl)carbamate: Nomenclature, Synthesis, and Strategic Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

tert-Butyl allyl(methyl)carbamate is a strategically significant reagent in modern organic synthesis, primarily valued for its dual functionality. It incorporates the robust tert-butoxycarbonyl (Boc) protecting group for a secondary amine, alongside a versatile allyl moiety that serves as a handle for a wide array of chemical transformations. This guide provides an in-depth analysis of its nomenclature, physicochemical properties, synthesis, and core applications. We will explore its role in protecting group strategies, including detailed protocols for both its installation and removal, and discuss the synthetic utility of its allyl group in advanced applications such as C-H activation and cross-coupling reactions. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this compound's unique attributes for the efficient synthesis of complex molecules.

Nomenclature and Identification

Precise identification of tert-butyl allyl(methyl)carbamate is critical due to the existence of structurally similar reagents. Its formal name is tert-butyl N-allyl-N-methylcarbamate. The presence of all three components—the tert-butyl ester, the allyl group, and the methyl group on the nitrogen atom—defines its unique reactivity and applications.

Identifier Value
Primary Name tert-Butyl allyl(methyl)carbamate
Systematic (IUPAC) Name tert-butyl N-allyl-N-methylcarbamate
Synonyms N-allyl-N-methyl-carbamic acid tert-butyl ester
CAS Number 169268-90-0[1]
Molecular Formula C₉H₁₇NO₂
Molecular Weight 171.24 g/mol [1]
InChI Key SCCPQPQIOJNZIE-UHFFFAOYSA-N[1]

Note on Structurally Related Compounds: It is crucial to distinguish the title compound from its analogues. tert-Butyl allylcarbamate (CAS 78888-18-3) lacks the N-methyl group, making it a protected primary amine.[2] tert-Butyl methylcarbamate (CAS 16066-84-5) lacks the allyl group, limiting its utility as a functional handle.[3][4]

Synthesis of tert-Butyl Allyl(methyl)carbamate

The synthesis of this tertiary carbamate is straightforward, making it a readily accessible reagent in most laboratory settings.[1] The most common method involves the reaction of N-methylallylamine with di-tert-butyl dicarbonate (Boc₂O).

The synthesis operates on the principle of electrophilic acylation of a secondary amine. The nitrogen atom of N-methylallylamine acts as a nucleophile, attacking one of the carbonyl carbons of Boc anhydride. A non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is used to scavenge the proton generated during the reaction, driving the equilibrium towards the product.

G cluster_reactants Reactants & Reagents reagent1 N-Methylallylamine reaction Reaction Vessel (0°C to RT) reagent1->reaction reagent2 Di-tert-butyl dicarbonate (Boc)₂O reagent2->reaction base Triethylamine (TEA) base->reaction solvent Dichloromethane (DCM) solvent->reaction workup Aqueous Workup & Purification reaction->workup Reaction Mixture product tert-Butyl allyl(methyl)carbamate workup->product Isolated Product G amine Secondary Amine (R-NH-Me) protected tert-Butyl allyl(methyl)carbamate (as an example of a protected amine) amine->protected  Protection  (Boc)₂O, Base protected->amine  Deprotection  TFA or HCl

Sources

Methodological & Application

Application Notes and Protocols: The Strategic Use of tert-Butyl Allyl(methyl)carbamate in Grubbs Catalyst-Mediated Olefin Metathesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating Amine Functionality in Olefin Metathesis

Olefin metathesis, catalyzed by ruthenium complexes developed by Grubbs, has become an indispensable tool in modern organic synthesis, enabling the formation of carbon-carbon double bonds with remarkable efficiency and functional group tolerance.[1][2] This methodology is central to the synthesis of complex molecules in pharmaceuticals, materials science, and chemical biology.[2][3] However, the presence of certain functional groups, particularly primary and secondary amines, can be problematic. The Lewis basicity of the nitrogen atom often leads to coordination with the ruthenium center, which can result in catalyst inhibition or decomposition, thereby diminishing the reaction's efficacy.[4]

To circumvent these challenges, a common and effective strategy is the use of protecting groups for the amine functionality. The tert-butyloxycarbonyl (Boc) group is one of the most widely employed protecting groups due to its robustness under various reaction conditions and its facile, acid-labile deprotection.[5] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of tert-butyl allyl(methyl)carbamate in Grubbs catalyst-mediated olefin metathesis reactions. We will delve into the mechanistic rationale, provide detailed experimental protocols, and discuss the nuances of catalyst selection and reaction optimization.

The Role of the N-Boc and N-Methyl Groups: A Mechanistic Perspective

The structure of tert-butyl allyl(methyl)carbamate is strategically designed for success in olefin metathesis. The Boc group plays a crucial role by attenuating the nucleophilicity and Lewis basicity of the nitrogen atom. This is achieved through the electron-withdrawing nature of the carbonyl group, which delocalizes the nitrogen's lone pair of electrons, thus preventing deleterious interactions with the electron-deficient ruthenium catalyst.

The presence of the N-methyl group, in conjunction with the bulky tert-butyl group of the Boc protecting group, introduces significant steric hindrance around the nitrogen atom. This steric shielding further disfavors coordination to the metal center. The combined electronic and steric effects of the N-Boc and N-methyl substituents render the allylic amine compatible with the Grubbs catalytic cycle.

The generally accepted Chauvin mechanism for olefin metathesis involves the formation of a metallacyclobutane intermediate.[6][7] The reaction is a thermodynamically controlled process, often driven forward by the release of a volatile byproduct like ethylene gas.[6][8]

Catalyst Selection and Optimization

The choice of Grubbs catalyst is critical and depends on the specific transformation (cross-metathesis or ring-closing metathesis) and the nature of the olefin partner.

Catalyst GenerationKey Features & Applications
First-Generation Grubbs Catalyst More selective for terminal olefins, generally less active.
Second-Generation Grubbs Catalyst Higher activity and broader substrate scope, including more sterically hindered and electron-deficient olefins. Often a good starting point for optimization.
Hoveyda-Grubbs Catalysts Feature a chelating isopropoxybenzylidene ligand, offering increased stability and lower catalyst loadings. Often used for reactions requiring higher temperatures.
Fast-Initiating Catalysts Designed for rapid initiation at room temperature.

For many applications involving tert-butyl allyl(methyl)carbamate, the second-generation Grubbs catalyst or the Hoveyda-Grubbs second-generation catalyst are excellent starting points due to their high activity and broad functional group tolerance.[9] Catalyst loading can typically range from 1-10 mol%, with lower loadings being preferable for atom economy and cost-effectiveness.[10][11]

Experimental Protocols

General Considerations
  • Solvent: Dichloromethane (DCM) is the most commonly used solvent for olefin metathesis due to its ability to dissolve a wide range of organic compounds and its relative inertness. Toluene can also be used, particularly for reactions requiring higher temperatures.[4] Solvents should be anhydrous and deoxygenated to prevent catalyst deactivation.

  • Atmosphere: While many modern Grubbs catalysts are tolerant to air and moisture as solids, it is best practice to perform metathesis reactions under an inert atmosphere (e.g., argon or nitrogen) to maximize catalyst lifetime and ensure reproducibility, as the catalyst in solution can be sensitive to oxygen.[9]

  • Temperature: Most cross-metathesis reactions can be conducted at room temperature to 40 °C. Ring-closing metathesis may require higher temperatures to favor the intramolecular reaction.

  • Concentration: Cross-metathesis reactions are typically run at higher concentrations (0.1–1 M) to favor the intermolecular reaction, while ring-closing metathesis is performed under more dilute conditions (0.001–0.05 M) to promote the intramolecular cyclization over intermolecular polymerization.[12]

Representative Protocol for Cross-Metathesis

This protocol describes a general procedure for the cross-metathesis of tert-butyl allyl(methyl)carbamate with a generic olefin partner.

Workflow for Cross-Metathesis

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Dissolve tert-butyl allyl(methyl)carbamate and olefin partner in anhydrous, deoxygenated DCM in a dry, inert flask. catalyst Add Grubbs catalyst (e.g., 2nd Gen) under inert atmosphere. reagents->catalyst Inert Atmosphere stir Stir at room temperature to 40°C. Monitor reaction progress by TLC or GC-MS. catalyst->stir quench Quench the reaction by adding a phosphine scavenger (e.g., triphenylphosphine) or ethyl vinyl ether. stir->quench Reaction Complete concentrate Concentrate the reaction mixture in vacuo. quench->concentrate purify Purify the crude product by flash column chromatography. concentrate->purify

A generalized workflow for cross-metathesis.

Materials:

  • tert-Butyl allyl(methyl)carbamate

  • Olefin partner

  • Grubbs catalyst (e.g., second-generation)

  • Anhydrous, deoxygenated dichloromethane (DCM)

  • Ethyl vinyl ether or triphenylphosphine (for quenching)

  • Silica gel for column chromatography

  • Standard laboratory glassware, dried in an oven

  • Inert atmosphere setup (argon or nitrogen)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve tert-butyl allyl(methyl)carbamate (1.0 eq) and the olefin partner (1.0-1.5 eq) in anhydrous, deoxygenated DCM to achieve a concentration of 0.1-1 M.

  • Inert Atmosphere: Purge the flask with argon or nitrogen for 10-15 minutes.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the Grubbs catalyst (1-5 mol%) to the reaction mixture. The solution will typically change color upon addition of the catalyst.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or gently heat to 40 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

  • Quenching: Once the reaction is complete, add a small amount of ethyl vinyl ether or a solution of triphenylphosphine in DCM to quench the catalyst. Stir for 15-20 minutes.

  • Work-up: Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired cross-metathesis product.

Protocol for Ring-Closing Metathesis (RCM) of a Diene Derived from tert-Butyl Allyl(methyl)carbamate

This protocol outlines the cyclization of a diene substrate where one of the olefins is the N-allyl-N-methyl-Boc moiety.

Catalytic Cycle for Ring-Closing Metathesis

G catalyst [Ru]=CH2 intermediate1 Ruthenacyclobutane catalyst->intermediate1 + Diene ethylene Ethylene diene Diene Substrate intermediate2 New Alkylidene intermediate1->intermediate2 - Product intermediate2->catalyst + Ethylene product Cyclic Product

A simplified representation of the RCM catalytic cycle.

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask, dissolve the diene substrate (1.0 eq) in anhydrous, deoxygenated solvent (DCM or toluene) to achieve a high dilution (0.001-0.05 M).

  • Inert Atmosphere and Catalyst Addition: Purge the flask with an inert gas and add the Grubbs catalyst (2-10 mol%) as described in the cross-metathesis protocol.

  • Reaction Conditions: Stir the reaction at the desired temperature (room temperature to reflux). The removal of the ethylene byproduct can be facilitated by gently bubbling the inert gas through the reaction mixture or by performing the reaction under a slight vacuum.

  • Monitoring, Quenching, and Purification: Follow the same procedures for monitoring, quenching, and purification as outlined in the cross-metathesis protocol.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or no conversion - Inactive catalyst- Catalyst poisoning (impurities in substrate or solvent)- Insufficient temperature- Use a fresh batch of catalyst- Purify substrate and use anhydrous, deoxygenated solvent- Increase reaction temperature
Formation of homodimers in cross-metathesis - Inappropriate ratio of olefin partners- Low reactivity of one partner- Use a slight excess of one olefin partner- Choose a more active catalyst (e.g., 2nd Gen)
Isomerization of the double bond - Catalyst degradation to a ruthenium hydride species- Add a mild acid scavenger like 1,4-benzoquinone or acetic acid
Polymerization in RCM - Reaction concentration is too high- Perform the reaction at higher dilution

Conclusion

tert-Butyl allyl(methyl)carbamate is a valuable and versatile building block for the synthesis of complex nitrogen-containing molecules via Grubbs catalyst-mediated olefin metathesis. The Boc protecting group effectively masks the amine functionality, preventing catalyst deactivation and enabling efficient cross-metathesis and ring-closing metathesis reactions. By understanding the mechanistic principles and carefully selecting the appropriate catalyst and reaction conditions, researchers can successfully incorporate this reagent into their synthetic strategies. The protocols and guidelines presented in this application note provide a solid foundation for the successful application of tert-butyl allyl(methyl)carbamate in this powerful synthetic transformation.

References

  • Grubbs, R. H. (2006). Olefin-Metathesis Catalysts for the Preparation of Molecules and Materials. Angewandte Chemie International Edition, 45(23), 3760–3765. [Link]

  • Organic Chemistry Portal. (n.d.). Cross Metathesis. Retrieved February 15, 2026, from [Link]

  • Lin, Y. A., Chalker, J. M., Floyd, N., Bernardes, G. J., & Davis, B. G. (2008). Allyl Sulfides Are Privileged Substrates in Aqueous Cross-Metathesis: Application to Site-Selective Protein Modification. Journal of the American Chemical Society, 130(30), 9642–9643. [Link]

  • Wikipedia. (2023, December 2). Ring-closing metathesis. In Wikipedia. [Link]

  • Sytniczuk, A., Kajetanowicz, A., & Grela, K. (2021). Steric Modulation of CAACs Controls Orientation and Ethenolysis Performance. Chem Catalysis, 1(3), 513-515. [Link]

  • Raines, R. T. (2008). Olefin metathesis for chemical biology. Current Opinion in Chemical Biology, 12(6), 767-773. [Link]

  • Gestreau, P., O'Donohue, A.-C., & Mauduit, M. (2014). Olefin metathesis in air. Beilstein Journal of Organic Chemistry, 11, 2195-2216. [Link]

  • Bannister, T. D., et al. (2014). Grubbs Cross-Metathesis Pathway for a Scalable Synthesis of γ-Keto-α,β-unsaturated Esters. The Journal of Organic Chemistry, 79(2), 469-476. [Link]

  • Fu, G. C., & Grubbs, R. H. (1992). The synthesis of nitrogen heterocycles via catalytic ring-closing metathesis of dienes. Journal of the American Chemical Society, 114(18), 7324–7325. [Link]

  • Wikipedia. (2023, November 29). Grubbs's catalyst. In Wikipedia. [Link]

  • Alassad, N., Nechmad, N. B., Phatake, R. S., Reany, O., & Lemcoff, N. G. (2023). Steric and electronic effects in latent S-chelated olefin metathesis catalysts. Catalysis Science & Technology, 13(10), 3037-3045. [Link]

  • Organic Chemistry Portal. (n.d.). Ring-Closing Metathesis (RCM). Retrieved February 15, 2026, from [Link]

Sources

Dihydroxylation Protocols for tert-Butyl Allyl(methyl)carbamate: A Detailed Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Protected Amino Diols

In the landscape of contemporary drug discovery and development, the synthesis of chiral, functionalized building blocks is of paramount importance. Among these, vicinal amino diols are privileged scaffolds found in a wide array of biologically active molecules, including nucleoside analogues, therapeutic glycoproteins, and various enzyme inhibitors. The strategic protection of the amine functionality is crucial for seamless integration into complex synthetic routes. tert-Butyl allyl(methyl)carbamate serves as an excellent and versatile precursor for the generation of a protected 3-(methylamino)-1,2-propanediol moiety. The Boc (tert-butyloxycarbonyl) group offers robust protection under a variety of reaction conditions, yet it can be readily removed under acidic conditions, allowing for orthogonal deprotection strategies.

This application note provides detailed protocols and expert insights into the dihydroxylation of tert-butyl allyl(methyl)carbamate, a key transformation for accessing the corresponding diol. We will explore both a racemic and an asymmetric approach to this conversion, specifically the Upjohn dihydroxylation and the Sharpless Asymmetric Dihydroxylation. The causality behind experimental choices, troubleshooting guidance, and a comparative analysis of the two methods are presented to empower researchers in their synthetic endeavors.

Understanding the Dihydroxylation Reaction

The dihydroxylation of an alkene is an oxidation reaction that converts a carbon-carbon double bond into a vicinal diol (two hydroxyl groups on adjacent carbons). The most reliable and stereospecific methods for this transformation utilize osmium tetroxide (OsO₄) as a catalyst. Due to the high toxicity and cost of osmium tetroxide, it is almost always used in catalytic amounts in conjunction with a stoichiometric co-oxidant to regenerate the active Os(VIII) species.[1][2]

The reaction proceeds through a concerted [3+2] cycloaddition of osmium tetroxide to the alkene, forming a cyclic osmate ester intermediate.[3] This intermediate is then hydrolyzed to yield the syn-diol, meaning both hydroxyl groups are added to the same face of the original double bond.

Method 1: Upjohn Dihydroxylation for Racemic Synthesis

The Upjohn dihydroxylation is a robust and widely used method for the syn-dihydroxylation of alkenes to produce racemic diols.[1] It employs a catalytic amount of osmium tetroxide with N-methylmorpholine N-oxide (NMO) as the stoichiometric co-oxidant.[4] This method is particularly useful when a racemic mixture of the diol is sufficient or when the starting material is already chiral and facial selectivity is governed by existing stereocenters.

Causality of Experimental Choices
  • Catalyst and Co-oxidant: Osmium tetroxide is the primary oxidant that reacts with the alkene. NMO is a cost-effective and efficient co-oxidant that reoxidizes the reduced osmium species (Os(VI)) back to the catalytically active osmium tetroxide (Os(VIII)). This catalytic cycle dramatically reduces the amount of highly toxic OsO₄ required.[1][2]

  • Solvent System: A mixture of acetone and water is commonly used. Acetone helps to solubilize the organic substrate, while water is necessary for the hydrolysis of the osmate ester intermediate.

  • Temperature: The reaction is typically run at room temperature, making it operationally simple.

  • Work-up: A reducing agent, such as sodium sulfite or sodium bisulfite, is used to quench any remaining OsO₄ and to aid in the hydrolysis of the osmate ester.

Experimental Workflow: Upjohn Dihydroxylation

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve tert-butyl allyl(methyl)carbamate in Acetone/Water B Add N-Methylmorpholine N-oxide (NMO) A->B C Add OsO4 (catalytic) B->C D Stir at Room Temperature C->D E Monitor by TLC D->E F Quench with Sodium Sulfite E->F G Extract with Ethyl Acetate F->G H Dry and Concentrate G->H I Purify by Column Chromatography H->I

Caption: Workflow for the Upjohn Dihydroxylation.

Detailed Protocol: Upjohn Dihydroxylation of tert-Butyl Allyl(methyl)carbamate

Materials:

  • tert-Butyl allyl(methyl)carbamate

  • N-Methylmorpholine N-oxide (NMO) (50 wt% solution in water)

  • Osmium tetroxide (4 wt% solution in water)

  • Acetone

  • Water

  • Sodium sulfite (Na₂SO₃)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of tert-butyl allyl(methyl)carbamate (1.0 eq) in a mixture of acetone and water (10:1, v/v), add N-methylmorpholine N-oxide (1.2 eq).

  • To this stirred solution, add a catalytic amount of osmium tetroxide solution (e.g., 0.02 eq).

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the addition of solid sodium sulfite (approx. 1.5 g per mmol of substrate).

  • Stir the mixture vigorously for 1 hour.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford tert-butyl (2,3-dihydroxypropyl)(methyl)carbamate.

ParameterConditionRationale
Stoichiometry
Substrate1.0 eq
NMO1.2 eqEnsures complete re-oxidation of the osmium catalyst.
OsO₄0.02 eqCatalytic amount minimizes toxicity and cost.
Reaction Conditions
SolventAcetone/Water (10:1)Co-solvent system for substrate and reagent solubility.
TemperatureRoom TemperatureOperationally simple and generally sufficient for this transformation.
Reaction TimeTypically 12-24 hoursMonitor by TLC for completion.
Work-up
Quenching AgentSodium SulfiteReduces residual OsO₄ and aids in osmate ester hydrolysis.
Extraction SolventEthyl AcetateGood solubility for the product.

Method 2: Sharpless Asymmetric Dihydroxylation for Enantioselective Synthesis

The Sharpless Asymmetric Dihydroxylation (SAD) is a Nobel Prize-winning reaction that allows for the highly enantioselective synthesis of vicinal diols from prochiral alkenes.[5] This powerful method utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand derived from cinchona alkaloids. Commercially available premixed reagents, known as AD-mix-α and AD-mix-β, contain the osmium catalyst, the chiral ligand, the co-oxidant (potassium ferricyanide), and a base (potassium carbonate), making this sophisticated transformation experimentally straightforward.[5]

  • AD-mix-α contains the ligand (DHQ)₂PHAL and typically provides the (R)-diol from terminal alkenes.

  • AD-mix-β contains the ligand (DHQD)₂PHAL and typically provides the (S)-diol from terminal alkenes.

Mechanism of Asymmetric Induction

The chiral ligand coordinates to the osmium tetroxide, creating a chiral catalytic species. This chiral complex then preferentially reacts with one face of the alkene over the other, leading to the formation of one enantiomer of the diol in excess. The phthalazine (PHAL) core of the ligand is believed to create a binding pocket that orients the incoming alkene for facial-selective attack.

G OsO4 OsO4 Complex Chiral OsO4-Ligand Complex OsO4->Complex Ligand Chiral Ligand ((DHQ)2PHAL or (DHQD)2PHAL) Ligand->Complex Intermediate Cyclic Osmate Ester Complex->Intermediate [3+2] Cycloaddition Alkene tert-Butyl allyl(methyl)carbamate Alkene->Intermediate Diol Enantioenriched Diol Intermediate->Diol Hydrolysis ReducedOs Reduced Osmium (VI) Intermediate->ReducedOs ReducedOs->OsO4 Re-oxidation Oxidant K3[Fe(CN)6] ReducedOxidant K4[Fe(CN)6] Oxidant->ReducedOxidant Co-oxidant Cycle

Caption: Catalytic cycle of the Sharpless Asymmetric Dihydroxylation.

Detailed Protocol: Sharpless Asymmetric Dihydroxylation of tert-Butyl Allyl(methyl)carbamate

Materials:

  • tert-Butyl allyl(methyl)carbamate

  • AD-mix-α or AD-mix-β

  • tert-Butanol

  • Water

  • Methanesulfonamide (CH₃SO₂NH₂) (optional, but recommended for improved rate and turnover)

  • Sodium sulfite (Na₂SO₃)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add AD-mix-α or AD-mix-β (1.4 g per mmol of substrate).

  • Add a 1:1 mixture of tert-butanol and water. Stir at room temperature until the two phases are present and the solids are dissolved.

  • Cool the mixture to 0 °C in an ice bath.

  • (Optional) Add methanesulfonamide (1.0 eq).

  • Add tert-butyl allyl(methyl)carbamate (1.0 eq) to the cold, vigorously stirred mixture.

  • Continue stirring at 0 °C and monitor the reaction by TLC. If the reaction is sluggish, it can be allowed to warm to room temperature.

  • Upon completion, quench the reaction by adding solid sodium sulfite (approx. 1.5 g per mmol of substrate).

  • Stir the mixture vigorously for 1 hour at room temperature.

  • Add ethyl acetate and separate the organic layer.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the enantioenriched tert-butyl (2,3-dihydroxypropyl)(methyl)carbamate.

ParameterConditionRationale
Reagents
AD-mix1.4 g / mmol substrateConvenient, pre-mixed formulation of catalyst, ligand, co-oxidant, and base.
Methanesulfonamide1.0 eq (optional)Accelerates the hydrolysis of the osmate ester, improving the catalytic turnover.
Reaction Conditions
Solventt-BuOH/Water (1:1)Standard solvent system for Sharpless AD.
Temperature0 °C to Room Temp.Lower temperature often improves enantioselectivity.
Reaction TimeTypically 6-24 hoursMonitor by TLC for completion.
Work-up
Quenching AgentSodium SulfiteReduces residual OsO₄ and aids in osmate ester hydrolysis.
Extraction SolventEthyl AcetateGood solubility for the product.

Comparative Analysis and Troubleshooting

FeatureUpjohn DihydroxylationSharpless Asymmetric Dihydroxylation
Stereochemistry RacemicEnantioselective (controlled by AD-mix choice)
Reagents OsO₄ (cat.), NMO (stoich.)AD-mix (contains Os catalyst, chiral ligand, K₃[Fe(CN)₆], K₂CO₃)
Complexity Simpler reagent preparationUses pre-formulated, commercially available AD-mix
Cost Generally lower cost reagentsAD-mix is more expensive
Applications Synthesis of racemic diolsSynthesis of enantioenriched diols for chiral targets

Troubleshooting Guide:

  • Low Yield:

    • Incomplete reaction: Extend the reaction time or consider gentle warming for the Sharpless AD. For the Upjohn method, ensure the NMO is active.

    • Product decomposition: The diol product is generally stable, but over-oxidation can be an issue with some dihydroxylation methods, though less common with OsO₄/NMO.

    • Work-up issues: Ensure thorough extraction of the product, as diols can have some water solubility.

  • Low Enantioselectivity (Sharpless AD):

    • Secondary catalytic cycle: A competing, non-selective dihydroxylation pathway can occur. Using a higher concentration of the chiral ligand or ensuring the reaction is not run at too high a concentration can mitigate this. The use of methanesulfonamide also helps to promote the primary, enantioselective pathway.

    • Incorrect AD-mix: Double-check that the correct AD-mix was used for the desired enantiomer.

Conclusion

The dihydroxylation of tert-butyl allyl(methyl)carbamate is a valuable transformation for the synthesis of a versatile, protected amino diol building block. The choice between the Upjohn and Sharpless protocols depends on the stereochemical requirements of the synthetic target. The Upjohn method offers a straightforward route to the racemic diol, while the Sharpless Asymmetric Dihydroxylation provides access to either enantiomer in high optical purity. By understanding the principles behind these powerful methods and following the detailed protocols provided, researchers can confidently and efficiently incorporate this key structural motif into their synthetic strategies.

References

  • VanRheenen, V.; Kelly, R. C.; Cha, D. Y. An improved catalytic OsO4 oxidation of olefins to cis-1,2-glycols using tertiary amine oxides as the oxidant. Tetrahedron Lett.1976 , 17 (23), 1973-1976. [Link]

  • Upjohn dihydroxylation - Wikipedia. [Link]

  • OsO4 (Osmium Tetroxide) for Dihydroxylation of Alkenes - Master Organic Chemistry. [Link]

  • Sharpless asymmetric dihydroxylation - Wikipedia. [Link]

  • Alkene Reactions: 1,2-diol formation via dihydroxylation with osmium tetroxide (OsO4). [Link]

  • Upjohn Dihydroxylation - Organic Chemistry Portal. [Link]

  • Krysan, D. J.; Rockway, T. W.; Haight, A. R. Diastereoselectivity in the osmium-catalyzed dihydroxylation of allylic amides and carbamates. Tetrahedron: Asymmetry1994 , 5 (4), 625-632. [Link]

Sources

Application Note: Hydroboration-Oxidation Protocols for tert-Butyl Allyl(methyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details optimized protocols for the regioselective conversion of tert-butyl allyl(methyl)carbamate to tert-butyl (3-hydroxypropyl)(methyl)carbamate via hydroboration-oxidation. This transformation is a critical step in the synthesis of amino-alcohol linkers used in proteolysis-targeting chimeras (PROTACs) and peptidomimetics.

While the hydroboration of terminal alkenes is a standard transformation, the presence of the N-Boc-N-methyl moiety introduces specific chemoselectivity and purification challenges. This guide presents two validated methods:

  • Method A (Standard): Utilizes Borane-Tetrahydrofuran (BH₃·THF) for general synthesis with high atom economy.

  • Method B (High-Fidelity): Utilizes 9-Borabicyclo[3.3.1]nonane (9-BBN) for applications requiring strict regioisomeric purity (>99:1 linear:branched ratio).

Chemical Background & Mechanism[1][2][3][4][5][6][7][8][9][10]

The Challenge

The primary objective is the anti-Markovnikov hydration of the terminal alkene.

  • Substrate: tert-butyl allyl(methyl)carbamate (

    
    ).
    
  • Target: Primary alcohol (3-hydroxypropyl derivative).

  • Impurity Risk: Formation of the secondary alcohol (2-hydroxypropyl) via Markovnikov addition, although rare with boranes, can occur at 5-6% levels with unhindered reagents.

  • Chemoselectivity: The tert-butoxycarbonyl (Boc) group is sensitive to strong acids and can be reduced by borane under forcing conditions (reflux). The protocols below operate at controlled temperatures (0°C to RT) to ensure the carbamate remains intact.

Mechanistic Pathway

The reaction proceeds via a concerted, four-centered syn-addition of the B-H bond across the alkene. The boron atom, being electrophilic, adds to the less hindered terminal carbon, while the hydride adds to the internal carbon. The steric bulk of the N-methyl and N-Boc groups further discourages internal attack, enhancing regioselectivity.

HydroborationMechanism Substrate tert-Butyl allyl(methyl)carbamate (Terminal Alkene) TS Transition State (4-Center Concerted Syn-Addition) Substrate->TS + BH3·THF (Steric Control) Organoborane Trialkylborane Intermediate (Boron at terminal C) TS->Organoborane Fast Oxidation Oxidation (H2O2/NaOH) (Migration with Retention) Organoborane->Oxidation Hydroperoxide anion attack Product tert-Butyl (3-hydroxypropyl)(methyl)carbamate (Primary Alcohol) Oxidation->Product Hydrolysis

Figure 1: Mechanistic pathway for the hydroboration-oxidation of N-Boc-N-methylallylamine. The steric bulk of the Boc group directs the boron to the terminal carbon.[1]

Experimental Protocols

Method A: Standard Hydroboration (BH₃·THF)

Best for: Scale-up (>10g), cost-efficiency, and general intermediate synthesis.

Materials
  • Substrate: tert-butyl allyl(methyl)carbamate (1.0 equiv)

  • Reagent: Borane-tetrahydrofuran complex (BH₃·THF), 1.0 M solution (0.4 equiv per alkene, theoretical is 0.33 but slight excess ensures completion).

  • Oxidant: Hydrogen Peroxide (H₂O₂), 30% w/w aq.[1]

  • Base: Sodium Hydroxide (NaOH), 3.0 M aq.

  • Solvent: Anhydrous THF.

Protocol Steps
  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, pressure-equalizing addition funnel, and a nitrogen inlet.

  • Solvation: Dissolve the substrate in anhydrous THF (concentration ~0.5 M) and cool to 0 °C in an ice bath.

  • Hydroboration:

    • Add the BH₃[2][3][4][5]·THF solution dropwise via the addition funnel over 20–30 minutes.

    • Note: Gas evolution is minimal here, but ensure the system is vented through a bubbler.

    • Allow the mixture to warm to room temperature (RT) and stir for 2–3 hours. Monitor by TLC (disappearance of alkene).

  • Oxidation (Critical Step):

    • Cool the reaction mixture back to 0 °C .

    • CAUTION: The oxidation is highly exothermic.

    • Add 3.0 M NaOH (1.2 equiv) slowly.

    • Add 30% H₂O₂ (3.0 equiv) dropwise strictly maintaining internal temperature <25 °C.

    • Once addition is complete, warm to RT and stir for 1 hour.

  • Workup:

    • Dilute with diethyl ether or ethyl acetate.

    • Wash with saturated NaHCO₃ (2x) and brine (1x).

    • Dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

Method B: High-Fidelity Hydroboration (9-BBN)

Best for: Medicinal chemistry, late-stage functionalization, or if Method A yields >5% secondary alcohol.

Materials
  • Reagent: 9-BBN (0.5 M in THF) or solid dimer (1.1 equiv).

  • Solvent: Anhydrous THF.

  • Oxidants: 3 M NaOH / 30% H₂O₂.[1]

Protocol Steps
  • Hydroboration:

    • To a solution of substrate (1.0 equiv) in THF at 0 °C, add 9-BBN solution (1.1 to 1.2 equiv).

    • Warm to RT and stir. Note: 9-BBN reacts slower than BH₃. Stirring overnight (12–16 h) is often required for complete conversion.

  • Oxidation:

    • Cool to 0 °C.

    • Add 3 M NaOH followed by H₂O₂ as in Method A.

    • Purification Note: This method produces cis-1,5-cyclooctanediol (the byproduct of 9-BBN oxidation). This byproduct is water-soluble but can contaminate the organic layer. Extensive water washes or column chromatography are required to remove it.

Data Analysis & Quality Control

Expected Results
ParameterMethod A (BH₃)Method B (9-BBN)
Yield 85–92%80–88%
Regioselectivity (1°:2°) ~94:6>99:1
Reaction Time 3–4 hours12–18 hours
Purification Difficulty Low (Distillation/Flash)Medium (Byproduct removal)
Spectral Validation
  • ¹H NMR (CDCl₃, 400 MHz):

    • Look for the disappearance of vinylic protons (5.0–6.0 ppm).

    • Product Diagnostic: The methylene protons adjacent to the hydroxyl group (

      
      ) typically appear as a triplet or multiplet around 3.5–3.7 ppm .
      
    • Boc Group: Singlet at ~1.45 ppm (9H).

    • N-Methyl: Singlet at ~2.8–2.9 ppm (3H).

Process Flow Diagram

Workflow Start Start: N-Boc-N-methylallylamine ReagentPrep Cool to 0°C Prepare Inert Atmosphere Start->ReagentPrep Addition Add Borane Source (BH3·THF or 9-BBN) ReagentPrep->Addition Reaction Stir at RT (3h for BH3 / 16h for 9-BBN) Addition->Reaction Check TLC Check: Alkene Consumed? Reaction->Check Check->Reaction No (Wait) Oxidation Oxidative Workup (NaOH + H2O2 at 0°C) Check->Oxidation Yes Extraction Extraction (EtOAc) & Drying (MgSO4) Oxidation->Extraction Final Target: tert-Butyl (3-hydroxypropyl)(methyl)carbamate Extraction->Final

Figure 2: Operational workflow for the synthesis process.

Troubleshooting & Safety

Common Issues
  • Incomplete Conversion: If using BH₃·THF, moisture in the solvent can quench the reagent. Ensure THF is anhydrous (distilled from Na/Benzophenone or from a solvent system).

  • Emulsions: During the oxidative workup, emulsions are common due to the amphiphilic nature of the amino-alcohol. Addition of solid NaCl (saturation) or a small amount of methanol can break the emulsion.

  • Boc Cleavage: If the pH drops during oxidation (unlikely with NaOH) or if the reaction heats up excessively, the Boc group may degrade. Maintain pH >10 during oxidation and T < 30°C.

Safety Criticals
  • Peroxides: THF forms peroxides over time. Test solvent before use.

  • Exotherm: The reaction of organoboranes with H₂O₂ is violently exothermic. Never add peroxide rapidly.

  • Gas Evolution: Quenching excess borane releases Hydrogen gas (

    
    ). Ensure adequate ventilation.
    

References

  • Brown, H. C.; Zweifel, G. "Hydroboration. VII. Directive Effects in the Hydroboration of Olefins." Journal of the American Chemical Society, 1960 , 82, 4708–4712. Link

  • Miyaura, N.; Suzuki, A. "Stereoselective synthesis of alcohols via hydroboration." Chemical Reviews, 1995 , 95, 2457–2483. Link

  • Organic Syntheses. "Hydroboration-Oxidation of Alkenes: General Procedures." Org.[6][7][8][9] Synth.1980 , 50, 53. Link

  • PubChem Compound Summary. "tert-Butyl (3-hydroxypropyl)methylcarbamate (CAS 98642-44-5)." National Center for Biotechnology Information. Link

  • Clay, J. M.; Vedejs, E. "Hydroboration with Pyridine Borane at Room Temperature."[2][10] Journal of the American Chemical Society, 2005 , 127, 5766–5767.[2][10] Link[2]

Sources

Application Note: Accelerated Synthesis of N-Boc-Protected Heterocycles via Microwave-Assisted Ring-Closing Metathesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Convergence of Enabling Technologies in Drug Discovery

In the landscape of modern medicinal chemistry and drug development, the efficient construction of nitrogen-containing heterocycles is a cornerstone of innovation. These structural motifs are prevalent in a vast number of FDA-approved drugs and natural products. Ring-Closing Metathesis (RCM) has emerged as a powerful and versatile strategy for the synthesis of these valuable unsaturated ring systems, prized for its functional group tolerance and reliability.[1][2] The development of well-defined ruthenium catalysts, pioneered by Nobel laureates Grubbs, Schrock, and Chauvin, has made this transformation a staple in the synthetic organic chemist's toolbox.[3]

This application note details the strategic application of microwave-assisted organic synthesis (MAOS) to dramatically accelerate the RCM of N-Boc-diallylamine, a close analogue and model substrate for compounds like tert-butyl allyl(methyl)carbamate when incorporated into a diene structure. Microwave irradiation offers a significant enhancement over conventional heating, drastically reducing reaction times from hours to mere minutes, which in turn accelerates discovery cycles and conserves resources.[4] We will provide a detailed protocol, explore the mechanistic rationale behind the experimental design, and present the expected outcomes, offering researchers a robust template for rapid library generation and scaffold development.

The "Why": Causality Behind Experimental Choices

The Substrate: N-Boc-Diallylamine as a Model System

The substrate, N-tert-butoxycarbonyl-diallylamine (N-Boc-diallylamine), serves as an excellent model for this study. The Boc (tert-butoxycarbonyl) group is a ubiquitous protecting group for amines in organic synthesis due to its stability under a wide range of conditions and its facile, clean removal under acidic conditions.[5][6] The diallyl structure is the essential prerequisite for the intramolecular RCM reaction to proceed, leading to the formation of N-Boc-3-pyrroline, a five-membered nitrogen heterocycle. This protocol is directly adaptable for the cyclization of other dienes, including those required to form larger rings like piperidines or azepanes.

The Catalyst: The Role of Grubbs 2nd Generation Catalyst

For this transformation, the Grubbs 2nd Generation Catalyst is selected. While the 1st generation catalyst is effective, the 2nd generation catalyst offers superior activity and stability.[7] Its N-heterocyclic carbene (NHC) ligand enhances its thermal stability and tolerance to a broader range of functional groups, making it exceptionally well-suited for the rapid, high-temperature conditions achieved during microwave synthesis.

The Microwave Advantage: Beyond Thermal Effects

Microwave energy directly couples with polar molecules in the reaction mixture, leading to rapid, uniform, and efficient heating that is difficult to achieve with a conventional oil bath.[8] This "in-core" volumetric heating minimizes thermal gradients and superheats the solvent above its atmospheric boiling point in a sealed, pressurized vessel. This leads to:

  • Dramatic Rate Acceleration: Reaction times can be reduced from several hours to as little as 15 seconds to a few minutes.[4]

  • Improved Yields and Purity: The short exposure to high temperatures can minimize the formation of degradation byproducts.[9]

  • Enhanced Reproducibility: Automated microwave synthesizers provide precise control over temperature, pressure, and time, ensuring high reproducibility.[10]

The mechanism of the RCM reaction involves a series of [2+2] cycloadditions and cycloreversions mediated by the ruthenium catalyst. The driving force for the reaction is often the entropically favorable release of a small volatile molecule, in this case, ethylene gas.[7]

Experimental Protocol: Microwave-Assisted RCM of N-Boc-Diallylamine

This protocol is adapted from established literature procedures for conventional heating and optimized for microwave-assisted synthesis.

Reaction Scheme:

Materials and Equipment
Reagent/Material Grade Supplier Notes
N-Boc-diallylamine>97%Commercially AvailableSubstrate
Grubbs Catalyst®, 2nd Gen.>97%Commercially AvailableCatalyst
Dichloromethane (DCM)Anhydrous, DriSolv® or equivalentCommercially AvailableReaction Solvent
Microwave Synthesizere.g., Biotage® Initiator+, CEM Discover®N/AMust be capable of sealed-vessel operation with temperature and pressure monitoring.
Microwave Reaction Vials10 mLAppropriate for synthesizerWith snap caps and septa.
Magnetic Stir BarsAppropriate size for vialsN/A
Step-by-Step Procedure
  • Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, dissolve N-Boc-diallylamine (211 mg, 1.0 mmol, 1.0 eq) in anhydrous dichloromethane (DCM) to achieve a final concentration of 0.1 M (10 mL total volume).

  • Inert Atmosphere (Optional but Recommended): While Grubbs catalysts are relatively air-tolerant, for optimal results and catalyst longevity, sparge the solution with argon or nitrogen for 5-10 minutes.

  • Catalyst Addition: Under a positive flow of inert gas (if used), add the Grubbs 2nd Generation Catalyst (8.5 mg, 0.01 mmol, 1 mol%). The solution will typically turn from colorless to brownish-orange.

  • Microwave Irradiation: Immediately cap the vial securely. Place it in the microwave synthesizer cavity. Program the instrument with the following parameters:

    • Temperature: 100 °C

    • Ramp Time: 1 minute (Standard ramp)

    • Hold Time: 2 minutes

    • Pressure: Monitored (typically reaches 3-5 bar)

    • Stirring: High

  • Work-up and Purification:

    • After the reaction is complete, allow the vial to cool to room temperature (instrument-assisted cooling is recommended).

    • Concentrate the reaction mixture in vacuo using a rotary evaporator.

    • The crude residue can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield N-Boc-3-pyrroline as a white crystalline solid.

Expected Results & Characterization

The microwave-assisted protocol is expected to yield the desired N-Boc-3-pyrroline in high yield with excellent purity after chromatography.

Parameter Conventional Heating Microwave-Assisted Synthesis
Reaction Time 2.5 hours2 minutes
Temperature 40 °C (Reflux)100 °C
Catalyst Loading 0.5 - 1 mol%1 mol%
Typical Yield 90-94%>90%
Purity High after distillation/chromatographyHigh after chromatography

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity, comparing the data with literature values.

Workflow and Mechanistic Visualization

The overall experimental process can be visualized as a straightforward workflow from setup to pure product.

G cluster_prep Preparation cluster_reaction Microwave Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep1 Dissolve N-Boc-diallylamine in anhydrous DCM (0.1 M) prep2 Add Grubbs II Catalyst (1 mol%) prep1->prep2 mw Irradiate in sealed vessel 100 °C, 2 min prep2->mw workup1 Cool and concentrate in vacuo mw->workup1 workup2 Purify via Flash Chromatography workup1->workup2 analysis Characterize Product (NMR, MS) workup2->analysis

Caption: Experimental workflow for microwave-assisted RCM.

The catalytic cycle, initiated by the ruthenium catalyst, is a well-established pathway.

G Cat [Ru]=CHPh Int1 Metallacyclobutane Intermediate 1 Cat->Int1 [2+2] Sub Substrate (Diene) Sub->Int1 Int2 Intermediate Carbene Int1->Int2 Retro [2+2] Int3 Metallacyclobutane Intermediate 2 Int2->Int3 [2+2] (intramolecular) Int3->Cat Retro [2+2] Prod Product (Cycloalkene) Int3->Prod Eth Ethylene Int3->Eth

Caption: Simplified Chauvin mechanism for Ring-Closing Metathesis.

Conclusion and Future Applications

This application note demonstrates a highly efficient, rapid, and reproducible protocol for the synthesis of N-Boc-protected heterocycles using microwave-assisted ring-closing metathesis. By reducing reaction times from hours to minutes, this methodology provides a significant advantage for researchers in drug discovery and process development. The protocol is robust and can be readily adapted for the synthesis of a wide variety of carbo- and heterocyclic scaffolds, facilitating the rapid generation of compound libraries for biological screening. The combination of a stable, highly active catalyst with the precise and rapid heating of microwave irradiation represents a powerful tool for modern organic synthesis.

References

  • Lundin, R., & Ioannidis, P. (n.d.). Microwave-Assisted Deprotection of Boc-Protected Amines and Amino Acid Derivatives Using Solid Phase Supported Sulfonic Acids. Biotage Sweden AB.
  • Fujino, K., et al. (2013). Aqueous Microwave-Assisted Solid-Phase Synthesis Using Boc-Amino Acid Nanoparticles. International Journal of Molecular Sciences.
  • Garbo, G. M., et al. (2005). Cross-metathesis assisted by microwave irradiation. PubMed.
  • Mayo, M. S., et al. (2002). Microwave-Accelerated Ruthenium-Catalyzed Olefin Metathesis. Organic Letters.
  • Ullah, A., & Arshad, M. (2017). Remarkably Efficient Microwave-Assisted Cross-Metathesis of Lipids under Solvent-Free Conditions. ChemSusChem.
  • De la Hoz, A., et al. (2003). Microwave-assisted ring-closing metathesis revisited. On the question of the nonthermal microwave effect. The Journal of Organic Chemistry.
  • (2025). Microwave-assisted synthesis of nitrogen-containing heterocycles. ResearchGate.
  • (2009). Microwave Multicomponent Synthesis. Semantic Scholar.
  • Wikipedia contributors. (n.d.). Grubbs catalyst. Wikipedia.
  • (n.d.). Discussion Addendum for: Ring-closing Metathesis Synthesis of N-Boc-3-pyrroline. Organic Syntheses Procedure.
  • (2006). Microwave Chemistry: RCM, Reductive Amination, Quinazolinobenzodiazepines, Deprotection of N-Boc Amines. Organic Chemistry Portal.
  • (n.d.). Microwave Reaction Tutorial. Biotage.
  • Yadav, A. R., et al. (2020). Green Chemistry approach for Microwave assisted synthesis of some Traditional Reactions. Journal of Drug Delivery and Therapeutics.
  • Stanetty, C., et al. (2018). Ring-closing-metathesis-based synthesis of annellated coumarins from 8-allylcoumarins. Beilstein Journal of Organic Chemistry.
  • (n.d.). RCM of diethyl diallylmalonate, (4), with Grubbs (I) generation catalyst (1). ResearchGate.
  • (2025). Microwave-Assisted Ring-Closing Metathesis of Diallylamines: A Rapid Synthesis of Pyrrole and Pyrroline Derivatives. ResearchGate.
  • Flook, M. M., et al. (2007). Reversible inhibition/activation of olefin metathesis: a kinetic investigation of ROMP and RCM reactions with Grubbs' catalyst. PubMed.
  • (2025). Solvent-Free, Efficient Synthesis of 2,5-Piperazinediones from Boc-Protected Dipeptide Esters under Microwave Irradiation. ResearchGate.
  • (n.d.). Grubbs' Inspired Ruthenium Catalysts for Olefin Metathesis-Nobel Prize Winning Chemistry. University of North Carolina at Chapel Hill.
  • Kappe, C. O. (n.d.). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition.
  • (n.d.). Ring Closing Metathesis (RCM). Organic Chemistry Portal.
  • (2025). Ring-Closing Metathesis (RCM) for Piperidine Ring Construction: Application Notes and Protocols. Benchchem.
  • Sharma, R., & Sharma, G. (n.d.). MICROWAVE MEDIATED SYNTHESIS IN PHARMACEUTICAL CHEMISTRY. International Journal of Pharmaceutical Sciences and Research.
  • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis.
  • Das, S., et al. (n.d.). Metal-free, tert-butyl nitrite promoted C(sp2)–S coupling reaction: the synthesis of aryl dithiocarbamates and analysis of antimicrobial activity by 'in silico' and 'in vitro' methods for drug modification. Green Chemistry.
  • Gnanaoli, K., et al. (n.d.). MICROWAVE-ASSISTED SYNTHESIS OF NITROGEN HETEROCYCLES. ResearchGate.
  • Wikipedia contributors. (n.d.). Ring-closing metathesis. Wikipedia.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of tert-butyl allyl(methyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of tert-butyl allyl(methyl)carbamate. This guide is designed for researchers, chemists, and process development professionals who are looking to troubleshoot and optimize this common yet often challenging N-alkylation reaction. We will move beyond simple procedural steps to explore the underlying chemical principles that govern yield and purity, providing you with the expert insights needed to achieve consistent, high-quality results.

The target molecule, tert-butyl allyl(methyl)carbamate, is a valuable building block in organic synthesis. The Boc (tert-butyloxycarbonyl) group provides robust protection for the secondary amine, which can be readily removed under specific acidic conditions, making it a cornerstone in multi-step synthetic campaigns.[1][2] The primary route to this compound is the SN2 alkylation of tert-butyl methylcarbamate with an allyl halide. While straightforward in principle, this reaction is frequently plagued by issues such as incomplete conversion and difficult purifications. This guide addresses these specific challenges in a practical, question-and-answer format.

Frequently Asked Questions & Troubleshooting Guide
Category 1: Low Conversion & Stalled Reactions

Question 1: My reaction has stalled with significant starting material remaining. What are the most probable causes and how can I resolve this?

This is the most common issue encountered in this synthesis. Incomplete conversion directly points to inefficient generation of the nucleophilic carbamate anion or insufficient reactivity of the electrophile. Let's break down the critical factors.

A1.1: Ineffective Deprotonation - The Critical First Step

The N-H proton of tert-butyl methylcarbamate is weakly acidic and requires a sufficiently strong base for complete deprotonation. The choice of base is paramount.

  • Sodium Hydride (NaH): A powerful, non-nucleophilic base that provides irreversible deprotonation. It is a common choice for this transformation. However, its effectiveness is highly dependent on its quality. Old or improperly stored NaH (exposed to air/moisture) will have a layer of inactive NaOH/Na₂CO₃ on its surface, drastically reducing its activity.[3] Furthermore, as a solid, its reaction rate is dependent on the available surface area and efficient stirring.

  • Potassium Carbonate (K₂CO₃) / Cesium Carbonate (Cs₂CO₃): These are milder, safer alternatives to NaH.[4][5] Cesium carbonate is particularly effective due to the high solubility of cesium salts in organic solvents and the "cesium effect," which results in a more "naked" and highly reactive carbamate anion.[4] These bases are often used in conjunction with a phase transfer catalyst to achieve high yields.[4][5]

Causality: If the base is not strong enough or is partially deactivated, an equilibrium will exist between the protonated carbamate and the carbamate anion, leading to a low concentration of the active nucleophile and a stalled reaction.

Solution Workflow:

  • Verify Base Activity: If using NaH, ensure it is from a freshly opened container or has been stored meticulously under an inert atmosphere. A simple test is to add a small, carefully controlled amount to a protic solvent (like isopropanol) and observe for vigorous hydrogen evolution.

  • Optimize Base Stoichiometry: Use a slight excess of the base (1.2 - 1.5 equivalents) to ensure complete deprotonation.[6]

  • Consider a Stronger or More Soluble Base: If K₂CO₃ is failing, switching to Cs₂CO₃ or NaH can significantly improve deprotonation efficiency.

Category 2: Optimizing Reaction Conditions for Maximum Yield

Question 2: I'm getting some product, but the yield is mediocre. How can I systematically optimize the reaction to push it towards completion?

Optimization involves enhancing the interaction between the nucleophile and the electrophile. For the alkylation of carbamates, this is often achieved by improving solubility and reactivity through additives and solvent choice.

A2.1: The Power of Phase Transfer Catalysis (PTC)

When using solid inorganic bases like K₂CO₃ or Cs₂CO₃, the reaction occurs at the solid-liquid interface, which can be slow. A Phase Transfer Catalyst (PTC) dramatically accelerates the reaction by transporting the deprotonated carbamate anion from the solid phase into the organic solvent phase, where it can readily react with the allyl bromide.[5][7]

  • Tetrabutylammonium Iodide (TBAI): TBAI is an exceptionally effective catalyst for this reaction for two key reasons.[4]

    • Phase Transfer: The lipophilic tetrabutylammonium (TBA⁺) cation pairs with the carbamate anion, forming a soluble complex in the organic solvent (e.g., DMF, THF).

    • In-Situ Halogen Exchange (Finkelstein Reaction): The iodide anion from TBAI can react with the electrophile, allyl bromide, to generate a small amount of the much more reactive allyl iodide in situ. This catalytic conversion significantly speeds up the SN2 reaction.[3]

Causality: Without a PTC, the concentration of the carbamate anion in the solution phase is very low, leading to slow reaction rates. TBAI overcomes this kinetic barrier.

PTC_Mechanism cluster_solid Solid Phase (Base) cluster_organic Organic Phase (Solvent) Base Cs₂CO₃ (Solid Base) Carbamate_Anion R₂N⁻ Cs⁺ Base->Carbamate_Anion Deprotonation Carbamate_H R₂N-H (Carbamate) TBA_Carbamate TBA⁺ R₂N⁻ (Soluble Complex) Carbamate_Anion->TBA_Carbamate Ion Exchange TBAI TBA⁺ I⁻ (Catalyst) Product R₂N-Allyl (Product) TBA_Carbamate->Product SN2 Attack AllylBr Allyl-Br (Electrophile) AllylBr->Product TBA_Br TBA⁺ Br⁻ TBA_Br->TBAI Regenerates Catalyst Troubleshooting_Workflow start Low Yield Observed check_sm TLC/LC-MS shows significant starting material? start->check_sm check_side_products TLC/LC-MS shows significant side products? check_sm->check_side_products No improve_deprotonation Improve Deprotonation: 1. Use fresh, active base (NaH). 2. Switch to Cs₂CO₃. 3. Ensure anhydrous solvent. check_sm->improve_deprotonation Yes optimize_conditions Optimize Conditions: 1. Lower reaction temperature. 2. Add allyl bromide slowly. 3. Check stoichiometry. check_side_products->optimize_conditions Yes review_workup Review Work-up & Purification: 1. Use brine washes. 2. Avoid high temperatures on rotovap. 3. Check column chromatography conditions. check_side_products->review_workup No add_ptc Enhance Reactivity: 1. Add catalytic TBAI (10 mol%). 2. Switch solvent to DMF. improve_deprotonation->add_ptc

Sources

Technical Support Center: Troubleshooting Low Conversion in the Ring-Closing Metathesis of Boc-N-allyl-N-methylamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for the ring-closing metathesis (RCM) of Boc-N-allyl-N-methylamine. This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this specific transformation. Here, we delve into the nuances of this reaction, providing in-depth troubleshooting advice and answers to frequently asked questions, grounded in established mechanistic principles and practical laboratory experience.

Troubleshooting Guide: Addressing Low Conversion

Low conversion in the RCM of Boc-N-allyl-N-methylamine is a common yet surmountable hurdle. The presence of the nitrogen atom, even when protected, introduces specific challenges related to catalyst stability and activity. This guide will walk you through a logical progression of troubleshooting steps, from the most common culprits to more subtle optimization strategies.

Question 1: My RCM of Boc-N-allyl-N-methylamine is stalling at low conversion. What are the most likely causes related to the catalyst?

Answer:

The primary suspect in cases of low conversion with amine-containing substrates is catalyst deactivation. Ruthenium-based metathesis catalysts, particularly the commonly used Grubbs second-generation catalyst, are susceptible to degradation in the presence of Lewis basic amines.[1][2] Even with the nitrogen atom protected by a Boc group, the lone pair on the nitrogen can still interact with the ruthenium center, leading to catalyst inhibition or decomposition.

Here are the key mechanisms of amine-mediated catalyst deactivation to consider:

  • Ligand Displacement: The amine can displace a crucial ligand from the ruthenium catalyst, such as tricyclohexylphosphine (PCy₃) in Grubbs II, disrupting the catalytic cycle.[1][3]

  • Nucleophilic Attack: The amine can act as a nucleophile and attack the methylidene or metallacyclobutane intermediates of the catalytic cycle, leading to catalyst decomposition.[4][5]

  • Formation of Stable Off-Cycle Complexes: The amine can coordinate to the ruthenium center, forming a stable complex that is catalytically inactive or has significantly reduced activity.

Troubleshooting Steps:

  • Catalyst Selection: If you are using a first or second-generation Grubbs catalyst, consider switching to a more robust catalyst that is less susceptible to amine coordination. Hoveyda-Grubbs second-generation catalyst or more specialized, electron-deficient catalysts are often better choices for amine-containing substrates.

  • Catalyst Loading: While simply increasing the catalyst loading might seem like a straightforward solution, it can sometimes lead to an increase in side reactions. A modest increase (e.g., from 1-2 mol% to 5 mol%) is a reasonable starting point for troubleshooting.

  • Slow Addition of the Catalyst: Instead of adding the catalyst all at once, consider dissolving it in a small amount of dry, degassed solvent and adding it slowly to the reaction mixture over several hours using a syringe pump. This maintains a low, steady concentration of the active catalyst, which can minimize bimolecular decomposition pathways.

Question 2: I've optimized my catalyst choice and loading, but my conversion is still low. What other reaction parameters should I investigate?

Answer:

Beyond the catalyst itself, several other reaction parameters can significantly influence the outcome of the RCM of Boc-N-allyl-N-methylamine.

Key Parameters and Troubleshooting Steps:

  • Solvent Purity and Degassing: Ruthenium metathesis catalysts are sensitive to oxygen and moisture. Ensure your solvent (typically dichloromethane or toluene) is rigorously dried and degassed. Traces of acid in solvents like dichloromethane can also be detrimental and may require purification by washing with an acid scavenger.[6][7]

    • Protocol: Use a solvent purification system or distill the solvent over an appropriate drying agent (e.g., CaH₂ for dichloromethane, sodium/benzophenone for toluene) under an inert atmosphere. Degas the solvent by sparging with argon or nitrogen for at least 30 minutes before use.

  • Reaction Concentration: RCM is an intramolecular reaction, and as such, it is favored at lower concentrations to minimize intermolecular side reactions (e.g., dimerization). A typical starting concentration is 0.01-0.05 M.

  • Temperature: While higher temperatures can increase the reaction rate, they can also accelerate catalyst decomposition. If you are running the reaction at elevated temperatures (e.g., refluxing toluene), try lowering the temperature. For Grubbs and Hoveyda-Grubbs second-generation catalysts, reactions in dichloromethane can often proceed efficiently at room temperature or gentle reflux (40 °C).

  • Ethylene Removal: The RCM of terminal dienes like Boc-N-allyl-N-methylamine produces ethylene as a byproduct.[8] According to Le Chatelier's principle, removing this gaseous byproduct can help drive the reaction to completion.

    • Technique: Gently bubble a slow stream of argon or nitrogen through the reaction mixture to facilitate the removal of ethylene.

ParameterRecommendationRationale
Solvent Anhydrous, degassed DCM or ToluenePrevents catalyst deactivation by oxygen, water, or acidic impurities.
Concentration 0.01 - 0.05 MFavors intramolecular RCM over intermolecular side reactions.
Temperature Room temperature to 40 °C (DCM)Balances reaction rate with catalyst stability.
Atmosphere Inert (Argon or Nitrogen)Protects the catalyst from oxygen and facilitates ethylene removal.
Question 3: Could the Boc protecting group itself be causing issues?

Answer:

While the Boc (tert-butyloxycarbonyl) group is generally considered a robust protecting group for amines, its presence is not entirely benign in the context of RCM.

  • Steric Hindrance: The bulky Boc group could sterically hinder the approach of the two allyl groups to the ruthenium center, slowing down the rate of cyclization.

  • Electronic Effects: The electron-withdrawing nature of the carbamate could slightly decrease the nucleophilicity of the double bonds, potentially affecting their reactivity with the electrophilic ruthenium catalyst.

Troubleshooting Considerations:

While changing the protecting group is a more involved solution, if all other troubleshooting steps fail, you might consider a smaller or less coordinating protecting group. However, for most applications, optimizing the reaction conditions for the Boc-protected substrate is the more practical approach. It is important to ensure the Boc group is stable under your reaction conditions; standard RCM conditions are generally mild enough not to cause deprotection.[9][10][11]

Frequently Asked Questions (FAQs)

Q1: What is the best catalyst for the RCM of Boc-N-allyl-N-methylamine?

For nitrogen-containing substrates, catalysts that are more tolerant to Lewis bases are generally preferred. The Hoveyda-Grubbs second-generation catalyst is often a good starting point due to its increased stability. For particularly challenging cases, more advanced catalysts with specific electronic and steric properties might be necessary.

Q2: How do I know if my catalyst is being deactivated?

A common sign of catalyst deactivation is a reaction that starts well but then stalls, with no further conversion of the starting material over time. You may also observe a color change in the reaction mixture, from the initial brownish or greenish color of the active catalyst to a black or heterogeneous mixture, which can indicate catalyst decomposition.

Q3: Can I use additives to improve my reaction?

In some RCM reactions, additives are used to suppress side reactions like olefin isomerization.[6] However, for a straightforward RCM of a simple diene like Boc-N-allyl-N-methylamine, additives are not typically necessary and may complicate the reaction. It is generally better to first focus on optimizing the core reaction parameters.

Q4: How should I purify my product?

After the reaction is complete, the ruthenium byproducts need to be removed. A common method is to quench the reaction with a small amount of ethyl vinyl ether and then use silica gel chromatography for purification. Specialized scavengers, such as isocyanates or functionalized silica gels, can also be used to remove ruthenium residues.

Visualizing the RCM Process and Troubleshooting Logic

To aid in your understanding, the following diagrams illustrate the catalytic cycle of RCM and a decision-making workflow for troubleshooting low conversion.

RCM_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_deactivation Deactivation Pathways Ru_CH2 [Ru]=CH2 (Active Catalyst) Metallocyclobutane Metallacyclobutane Intermediate Ru_CH2->Metallocyclobutane + Diene Deactivated_Complex Deactivated [Ru]-Amine Complex Ru_CH2->Deactivated_Complex Product_Complex [Ru]=CH-Product Complex Metallocyclobutane->Product_Complex - Ethylene Product_Complex->Ru_CH2 + Diene Product Cyclic Product Product_Complex->Product Product Release Amine Boc-N-allyl-N-methylamine Amine->Ru_CH2 Coordination/ Nucleophilic Attack Start Diene Substrate

Caption: Catalytic cycle of RCM and potential deactivation by the amine substrate.

Troubleshooting_Workflow Start Low Conversion Observed Check_Catalyst Is the catalyst appropriate for amines? Start->Check_Catalyst Check_Conditions Are reaction conditions optimal? Check_Catalyst->Check_Conditions Yes Switch_Catalyst Switch to Hoveyda-Grubbs II or other amine-tolerant catalyst Check_Catalyst->Switch_Catalyst No Check_Purity Are reagents and solvents pure and degassed? Check_Conditions->Check_Purity Yes Optimize_Conditions Adjust concentration, temperature, and ensure ethylene removal Check_Conditions->Optimize_Conditions No Purify_Reagents Dry and degas solvents. Purify substrate if necessary. Check_Purity->Purify_Reagents No Success Improved Conversion Check_Purity->Success Yes Switch_Catalyst->Check_Conditions Optimize_Conditions->Check_Purity Purify_Reagents->Success

Caption: A decision tree for troubleshooting low RCM conversion.

References

  • Amine-Mediated Degradation in Olefin Metathesis Reactions that Employ the Second-Generation Grubbs Catalyst. ResearchGate. Available at: [Link]

  • A General Decomposition Pathway for Phosphine-Stabilized Metathesis Catalysts: Lewis Donors Accelerate Methylidene Abstraction. Journal of the American Chemical Society. Available at: [Link]

  • Probing Catalyst Degradation in Metathesis of Internal Olefins: Expanding Access to Amine-Tagged ROMP Polymers. ACS Publications. Available at: [Link]

  • Decomposition of Ruthenium Olefin Metathesis Catalyst. MDPI. Available at: [Link]

  • Beyond catalyst deactivation: cross-metathesis involving olefins containing N-heteroaromatics. Beilstein Journals. Available at: [Link]

  • Ring-closing Metathesis Synthesis of N-Boc-3-pyrroline. Organic Syntheses Procedure. Available at: [Link]

  • Issues with olefin metathesis. Reddit r/Chempros. Available at: [Link]

  • Allylic Alkylation and Ring-Closing Metathesis in Sequence: a Successful Cohabitation of Pd and Ru. AWS. Available at: [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. Available at: [Link]

  • Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl). PMC. Available at: [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. PMC. Available at: [Link]

  • Ring Closing Metathesis (RCM). Organic Chemistry Portal. Available at: [Link]

Sources

Validation & Comparative

Mass Spectrometry Fragmentation Pattern of tert-Butyl Allyl(methyl)carbamate: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

tert-Butyl allyl(methyl)carbamate (CAS: 143767-48-2, Formula:


, MW: 171.24 Da) is a critical intermediate in the synthesis of N-methylated amine scaffolds. In drug development, verifying the integrity of this protecting group during scale-up is essential.

This guide details the mass spectrometry (MS) behavior of the molecule, specifically focusing on the loss of the Boc group via isobutene elimination. Unlike stable aromatic protecting groups (e.g., Cbz), this molecule exhibits a highly predictable, temperature-dependent fragmentation pathway dominated by the sequential loss of 56 Da (isobutene) and 44 Da (


).

Quick Reference Data:

  • Monoisotopic Mass: 171.13 Da

  • ESI(+) Precursor Ion

    
    : m/z 172.13
    
  • Primary Fragment (Base Peak in MS/MS): m/z 116.07 (Loss of Isobutene)

  • Secondary Fragment: m/z 72.08 (N-methylallylamine core)

Structural Context & Ionization Physics

To interpret the spectrum accurately, one must understand the lability of the tert-butoxycarbonyl (Boc) moiety under ionization conditions.

The Molecule

The molecule consists of a secondary amine (N-methylallylamine) protected by a Boc group. The tertiary carbon of the Boc group is electron-rich, making the C-O bond susceptible to heterolytic cleavage, especially when protonated.

Ionization Modes: ESI vs. EI[1]
  • Electrospray Ionization (ESI): The preferred method for purity analysis in LC-MS workflows. It produces a stable protonated molecular ion

    
    . Fragmentation is induced via Collision-Induced Dissociation (CID).[1][2]
    
  • Electron Impact (EI): Used in GC-MS. The molecular ion (

    
    ) is often invisible due to rapid alpha-cleavage and loss of the tert-butyl radical. The base peak is typically m/z 57 (
    
    
    
    ).

Critical Insight: In ESI-MS/MS, the presence of the m/z 116 fragment is the definitive confirmation of the intact carbamate structure. If this peak is absent and only m/z 72 is observed, in-source fragmentation (ISF) has likely occurred due to excessive cone voltage or source temperature.

Fragmentation Mechanism (ESI-CID)

The fragmentation of tert-butyl allyl(methyl)carbamate follows a specific two-step elimination pathway known as the Boc-Elimination Cascade .

Mechanism A: McLafferty-like Rearrangement (The "Isobutene Loss")

Upon protonation of the carbonyl oxygen, the molecule undergoes a rearrangement involving the transfer of a gamma-hydrogen from one of the tert-butyl methyl groups to the carbonyl oxygen. This results in the neutral loss of isobutene (


, 56 Da).
  • Transition: m/z 172

    
    m/z 116
    
  • Structure: The resulting ion (m/z 116) is a protonated carbamic acid intermediate.

Mechanism B: Decarboxylation

The carbamic acid intermediate is unstable in the gas phase. It rapidly loses carbon dioxide (


, 44 Da) to yield the protonated secondary amine.
  • Transition: m/z 116

    
    m/z 72
    
  • Structure: Protonated N-methylallylamine (

    
    ).
    
Visualization of the Pathway

Fragmentation Parent Precursor Ion [M+H]+ m/z 172.13 (Intact Carbamate) Inter Intermediate Ion m/z 116.07 (Carbamic Acid) Parent->Inter Loss of Isobutene (-56 Da) McLafferty-like tButyl t-Butyl Cation m/z 57.07 (EI Dominant) Parent->tButyl Inductive Cleavage (High Energy) Product Product Ion m/z 72.08 (N-Methylallylamine) Inter->Product Loss of CO2 (-44 Da) Decarboxylation

Figure 1: ESI-MS/MS fragmentation pathway of tert-butyl allyl(methyl)carbamate. The solid path represents the dominant low-energy CID route.

Comparative Analysis: Performance vs. Alternatives

When selecting a protecting group or analyzing impurities, distinguishing between similar carbamates is vital. The table below compares tert-butyl allyl(methyl)carbamate against its non-methylated analog and the benzyl (Cbz) alternative.

Table 1: Comparative MS Fragmentation Patterns
Featuretert-Butyl allyl(methyl)carbamate tert-Butyl allylcarbamate Benzyl allyl(methyl)carbamate (Cbz)
Formula



MW 171.24157.21205.25
Precursor

172 158 206
Primary Neutral Loss -56 Da (Isobutene)-56 Da (Isobutene)-91 Da (Benzyl radical/cation)
Key Fragment 1 m/z 116 (Carbamic acid)m/z 102 (Carbamic acid)m/z 91 (Tropylium ion)
Key Fragment 2 m/z 72 (Amine core)m/z 58 (Amine core)m/z 162 (Loss of

)
Diagnostic Note N-Methylation shifts core mass by +14 Da. Standard Boc pattern.No loss of 56 Da. Dominant peak is usually m/z 91.

Analysis:

  • Vs. Non-methylated: The fragmentation pattern (loss of 56, then 44) is identical. The distinction lies entirely in the m/z shift of the parent and product ions (+14 Da).

  • Vs. Cbz: The Cbz group is far more stable to CID. It does not lose isobutene. If you observe a loss of 91 Da or a strong peak at m/z 91, the sample is contaminated with Cbz-protected material or is the wrong compound.

Experimental Protocol: LC-MS/MS Validation

To validate the identity of tert-butyl allyl(methyl)carbamate, follow this self-validating protocol. This method minimizes in-source fragmentation to ensure the parent ion is observable.

Instrument Setup
  • System: HPLC coupled to Triple Quadrupole (QqQ) or Q-TOF.

  • Ionization: ESI Positive Mode (+).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50mm, 1.8 µm).

Mobile Phase & Gradient
  • Solvent A: Water + 0.1% Formic Acid.

  • Solvent B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Gradient: 5% B to 95% B over 5 minutes. (Boc groups are hydrophobic; expect elution ~3.5 min).

Mass Spec Parameters (Critical)
  • Source Temperature: < 350°C (High temps cause premature Boc loss).

  • Cone Voltage / Declustering Potential: Low (e.g., 20-30V). High voltage will strip the Boc group before the quadrupole.

  • Collision Energy (CE):

    • Step 1 (Survey): 0-5 eV (Observe intact m/z 172).

    • Step 2 (Fragmentation): 15-25 eV (Observe m/z 116 and m/z 72).

Data Interpretation Workflow

Workflow Start Inject Sample (ESI Positive) CheckParent Check MS1 for m/z 172.1 Start->CheckParent Decision1 Is m/z 172 present? CheckParent->Decision1 PathA Apply CE (15-25 eV) Decision1->PathA Yes PathB Reduce Cone Voltage Check for m/z 72 (ISF) Decision1->PathB No CheckFrag Check MS2 for m/z 116 (-56 Da) PathA->CheckFrag Result Identity Confirmed: tert-butyl allyl(methyl)carbamate CheckFrag->Result Found

Figure 2: Logical workflow for confirming compound identity and troubleshooting in-source fragmentation (ISF).

References

  • National Institute of Standards and Technology (NIST). (2023). Mass Spectrum of tert-Butyl carbamate. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • PubChem. (2025).[3] tert-butyl N-(prop-2-en-1-yl)carbamate (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Fragmentation reactions using electrospray ionization mass spectrometry. Natural Product Reports. Retrieved from [Link]

Sources

Comparative Guide: N-Boc vs. N-Tosyl Allyl Amines in Ring-Closing Metathesis

[1]

Executive Summary

In the synthesis of nitrogen heterocycles (pyrrolines, piperidines, azepines) via Ring-Closing Metathesis (RCM), the choice of nitrogen protecting group (PG) is often the deciding factor between a stalled reaction and high-yield turnover.[1]

While both tert-butyloxycarbonyl (Boc) and p-toluenesulfonyl (Tosyl/Ts) groups effectively mask the Lewis basicity of the nitrogen atom—preventing immediate catalyst poisoning—they exhibit distinct kinetic profiles.[1] N-Tosyl substrates generally exhibit faster metathesis rates and higher conversion efficiencies due to superior electronic deactivation of the nitrogen lone pair.[1] However, N-Boc remains the pragmatic choice for late-stage functionalization due to milder deprotection conditions, despite a higher propensity for forming non-productive chelated resting states with the Ruthenium center.[1]

This guide analyzes the mechanistic divergence between these two substrates and provides actionable protocols to optimize turnover numbers (TON).

Mechanistic Analysis: The "Chelation Trap"

To understand the rate difference, one must look beyond sterics and focus on the electronic interaction between the substrate and the Ruthenium catalyst (e.g., Grubbs II or Hoveyda-Grubbs II).

The Nitrogen Poisoning Effect

Free amines poison metathesis catalysts by coordinating tightly to the Ruthenium center (

N-Tosyl (Sulfonamide)[1]
  • Electronic: The sulfonyl group is a powerful electron-withdrawing group (EWG).[1] It delocalizes the nitrogen lone pair significantly, making the nitrogen atom effectively "invisible" to the Ruthenium center.

  • Geometry: Sulfonamides are relatively rigid and planar, often pre-organizing the diene for cyclization (Thorpe-Ingold effect).[1]

  • Outcome: Rapid initiation and propagation; minimal catalyst trapping.[1]

N-Boc (Carbamate)[1][2]
  • Electronic: While an EWG, the carbamate is less electron-withdrawing than the sulfonamide.[1]

  • The Trap: Crucially, the carbonyl oxygen of the Boc group is Lewis basic. It can coordinate to the Ruthenium center in a 6- or 7-membered chelate (depending on ring size), creating a stable "off-cycle" resting state.[1] This does not kill the catalyst permanently but significantly slows down the rate of turnover (

    
    ).
    
  • Rotamers: Carbamates exist as s-cis and s-trans rotamers.[1] If the dominant rotamer places the alkene chains far apart, cyclization is entropically penalized.

Mechanistic Visualization[3]

MetathesisMechanismCatActive Ru-CatalystCoordinationOlefin CoordinationCat->Coordination+ SubstrateSubstrateDiene SubstrateSubstrate->CoordinationMetallocycleMetallacyclobutane(Transition State)Coordination->MetallocycleInitiationTrap_BocRu-O=C Chelate Trap(Resting State)Coordination->Trap_BocN-Boc CarbonylCoordinationProductCyclized Product+ EthyleneMetallocycle->ProductProduct ReleaseProduct->CatRegenerationTrap_Boc->CoordinationSlow Reversion

Figure 1: The Catalytic Cycle showing the "Off-Cycle" Chelation Trap common with N-Boc substrates.[1] N-Tosyl substrates largely bypass the red "Trap" pathway.[1]

Comparative Performance Matrix

The following data summarizes typical performance metrics for the formation of a 5-membered pyrroline ring using Grubbs II catalyst (5 mol%).

FeatureN-Tosyl (Ts)N-Boc (Boc)Impact on Workflow
Relative Rate (

)
High (1.0) Moderate (~0.4 - 0.[1]6)Ts reactions finish in 1-2h; Boc may require 6-12h or reflux.[1]
Catalyst Loading Low (1 - 3 mol%)Moderate (5 - 7 mol%)Ts is more cost-effective for scale-up.[1]
Temperature RT to 40°C40°C to Reflux (DCM/Tol)Boc often requires heat to break the chelate trap.[1]
Yield (Isolated) 85 - 98%70 - 90%Ts generally gives cleaner crude mixtures.[1]
Deprotection Difficult (Na/Napth, SmI

)
Easy (TFA, HCl)Critical Decision Point: If the molecule is acid-sensitive, use Ts.[1] If not, use Boc.
Atom Economy Lower (Ts group is heavy)HigherRelevant for green chemistry metrics.[1][2]

Experimental Protocols

A. Standard RCM Protocol (N-Tosyl & N-Boc)

Valid for forming 5-, 6-, and 7-membered N-heterocycles.[1]

Reagents:

  • Diallylamine substrate (1.0 equiv)[1]

  • Grubbs 2nd Generation Catalyst (G-II) or Hoveyda-Grubbs II (HG-II)[1]

  • Dichloromethane (DCM), anhydrous, degassed.[1]

Procedure:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon/Nitrogen.[1]

  • Solvent Prep: Metathesis is concentration-dependent.[1][3]

    • Standard RCM: 0.05 M (high dilution favors cyclization over polymerization).[1]

    • Difficult RCM: 0.01 M (ultra-high dilution).[1]

    • Degassing: Sparge DCM with Argon for 15 minutes prior to use.[1] Oxygen is a catalyst killer.[1]

  • Dissolution: Dissolve the substrate in the degassed DCM.

  • Catalyst Addition: Add the Ru-catalyst (2–5 mol%) as a solid in one portion, or dissolved in a minimal amount of degassed DCM.[1]

    • Tip: For N-Boc, if the reaction stalls, add the catalyst in two portions (e.g., 2.5 mol% at t=0, 2.5 mol% at t=4h).[1]

  • Reaction:

    • N-Tosyl: Stir at Room Temperature (25°C). Monitor by TLC/NMR. Usually complete in <2 hours.

    • N-Boc: Heat to reflux (40°C). The thermal energy helps break the non-productive Ru-O=C coordination.[1]

  • Quench: Once complete, add activated charcoal or a scavenger resin (e.g., SiliaMetS®) to remove Ruthenium residues.[1] Filter through a pad of Celite.[1]

  • Purification: Concentrate in vacuo and purify via flash chromatography.

B. Troubleshooting "Stalled" N-Boc Reactions

If an N-Boc reaction reaches 50% conversion and stops:

  • Add Lewis Acid: Addition of Ti(OiPr)

    
     (0.3 equiv) can disrupt the chelate by competing for the carbonyl oxygen, freeing the Ruthenium.
    
  • Switch Solvent: Move from DCM (bp 40°C) to Toluene (bp 110°C). Higher temperature increases the reversibility of the trap.

  • Benzoquinone: Add 10 mol% 1,4-benzoquinone to prevent isomerization of the product olefin (a common side reaction with hydridic Ru species).

Decision Framework: Which to Choose?

Use the following logic flow to select the correct protecting group for your specific target molecule.

DecisionTreeStartSelect N-Protecting Groupfor RCMAcidSensIs the final productacid-sensitive?Start->AcidSensScaleIs this a large scale (>100g)process?AcidSens->ScaleNo (Stable to Acid)DifficultIs the ring formationsterically difficult (e.g., tetrasubstituted)?AcidSens->DifficultYes (Acid Labile)Scale->DifficultNoRes_TsSELECT N-TOSYL(Fastest Rate, Harsh Deprotection)Scale->Res_TsYes (Cost/Rate critical)Difficult->Res_TsYes (Need max rate)Res_BocSELECT N-BOC(Good Rate, Easy Deprotection)Difficult->Res_BocNo (Easy ring closure)

Figure 2: Decision Matrix for selecting between N-Boc and N-Tosyl based on synthetic constraints.

References

  • Fu, G. C., & Grubbs, R. H. (1992).[1] The application of catalytic ring-closing olefin metathesis to the synthesis of unsaturated oxygen and nitrogen heterocycles.[2] Journal of the American Chemical Society, 114(18), 7324–7325.[1]

  • Kirkland, T. A., & Grubbs, R. H. (1997).[1] Effects of Olefin Substitution on the Ring-Closing Metathesis of Dienes. Journal of Organic Chemistry, 62(21), 7310–7318.[1]

  • Compain, P. (2007).[1] Olefin Metathesis of Amine-Containing Systems: Beyond the Poisoning Effect. Advanced Synthesis & Catalysis, 349(11-12), 1829–1846.[1] [1]

  • BenchChem. (2025).[1][4] An In-depth Technical Guide to Boc and Tosyl Protecting Groups in Organic Synthesis. BenchChem Technical Guides.

  • RSC Advances. (2020).[1] Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.[1][5][6] RSC Advances, 10, 23597-23602.[1]

Safety Operating Guide

Technical Advisory: Safe Handling and Disposal of Tert-butyl allyl(methyl)carbamate

[1][2]

Executive Summary & Operational Intent

This guide provides a validated workflow for the disposal of tert-butyl allyl(methyl)carbamate. While often treated as a generic organic intermediate, this compound possesses specific structural moieties—specifically the allylic hydrogen adjacent to the nitrogen—that necessitate a higher tier of scrutiny than standard carbamates.

The Core Directive: Do not treat this merely as "non-halogenated organic waste." You must assess the material's physical state (low-melting solid) and peroxide status prior to consolidation. This protocol mitigates the risks of auto-oxidation and ensures compliance with RCRA and local EHS regulations.

Chemical Risk Profile

Effective disposal begins with accurate characterization. This compound is a low-melting solid that may appear as a liquid or slush in warmer laboratory environments.

Table 1: Physicochemical & Hazard Data
PropertySpecificationOperational Implication
Chemical Name tert-Butyl N-allyl-N-methylcarbamateOfficial manifesting name.
CAS Number 78888-18-3 Use for waste inventory tracking.
Physical State Low-melting Solid (MP: 36-38 °C)May require melting for transfer or scooping if solid.
Flash Point ~79 °C (Closed Cup)Combustible. Classify as ignitable waste (D001).
Primary Hazards Acute Tox. 4 (Oral), Skin/Eye IrritantPPE (Nitrile gloves, safety glasses) is mandatory.
Reactivity Allylic Peroxidation Risk Potential to form peroxides upon long-term storage.

Critical Pre-Disposal Assessment: The Peroxide Factor[1][3]

Senior Scientist Insight: Most researchers overlook the allyl group (

The Self-Validating Protocol: Before bulking this chemical into a central waste drum, you must validate its stability.

  • Visual Inspection: Check for crystal formation around the cap or in the liquid phase. If crystals are present, DO NOT OPEN. Contact EHS immediately for remote opening/detonation.

  • Peroxide Test: If the container is old (>12 months) or has been exposed to air, use a semi-quantitative peroxide test strip (e.g., Quantofix).

    • < 20 ppm: Safe for standard disposal.

    • > 20 ppm: Must be treated/quenched prior to disposal.

Waste Stream Segregation Logic

Proper segregation prevents cross-contamination and ensures the waste can be incinerated efficiently.

Figure 1: Disposal Decision Matrix

DisposalWorkflowStartWaste: Tert-butyl allyl(methyl)carbamateCheckPeroxPeroxide Check(Test Strip)Start->CheckPeroxCheckStateCheck Physical State(Temp > 38°C?)IsSolidSolid/SlushCheckState->IsSolid< 36°CIsLiquidLiquidCheckState->IsLiquid> 38°CHighPerox> 20 ppm PeroxidesCheckPerox->HighPeroxPositiveLowPerox< 20 ppm PeroxidesCheckPerox->LowPeroxNegativeStreamSolidSolid Waste Stream(Combustible Solids)IsSolid->StreamSolidStreamLiquidLiquid Waste Stream(Non-Halogenated Organics)IsLiquid->StreamLiquidQuenchQuench Procedure(Reductive treatment)HighPerox->QuenchLowPerox->CheckStateQuench->CheckStatePost-Treatment

Caption: Decision tree for categorizing waste based on physical state and peroxide content.

Detailed Disposal Protocol

Follow this step-by-step procedure to ensure compliance and safety.

Step 1: Preparation & PPE[3][4][5][6]
  • Engineering Controls: Perform all transfers inside a certified chemical fume hood.

  • PPE: Standard nitrile gloves (0.11 mm minimum thickness), safety glasses with side shields, and a lab coat. If handling large quantities (>1 L), use a face shield.

Step 2: Container Selection
  • For Solids (Room Temp): Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.

  • For Liquids (Heated/Solvent Mixtures): Use an HDPE jerrycan or amber glass bottle.

  • Compatibility: Ensure the container is rated for organic solvents. Avoid metal containers if peroxides are suspected (though unlikely to react with steel, rust can catalyze formation).

Step 3: Transfer & Labeling
  • Transfer: If the substance is solid, use a spark-proof spatula. If liquid, pour slowly using a funnel to avoid splashing.

  • Solvent Rinsing: Rinse the original container 3 times with a compatible non-halogenated solvent (e.g., Acetone or Ethyl Acetate). Add these rinsates to the Liquid Waste stream.

  • Labeling: Attach a hazardous waste label immediately.

    • Constituents: "Tert-butyl allyl(methyl)carbamate" (Do not use abbreviations like "Boc-amine").

    • Hazard Checkboxes: Flammable, Toxic/Irritant.[1]

Step 4: Final Disposal Path
  • Method: The preferred method for this compound is High-Temperature Incineration . This ensures complete destruction of the carbamate backbone and the allyl group.

  • Regulatory Code (US): Typically falls under D001 (Ignitable) if liquid with flash point < 60°C (verify local testing, as pure substance is ~79°C, but mixtures may vary). If not ignitable, classify as "Non-Regulated Organic Waste" for incineration.

Emergency Contingencies: Spills

In the event of a spill outside the fume hood:

  • Evacuate & Ventilate: The compound is an irritant.[2][1] Clear the immediate area.[3][4][2][1][5]

  • Assess State:

    • Solid Spill: Do not sweep vigorously (dust generation). Scoop gently into a waste container.

    • Liquid Spill: Absorb with an inert medium (Vermiculite or Sand). Do not use paper towels if peroxides are suspected, as this increases fire risk.

  • Decontamination: Wash the surface with a soap and water solution.[4][5] Do not use bleach (potential reaction with amines if hydrolysis occurs).

References

  • National Library of Medicine. (n.d.). Compound Summary: tert-Butyl N-allylcarbamate.[6] PubChem.[7] Retrieved October 26, 2023, from [Link]

  • Clark, D. E. (2001). Peroxides and Peroxide-Forming Compounds. Chemical Health and Safety, 8(5), 12-22.
  • U.S. Environmental Protection Agency. (2023). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved October 26, 2023, from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.